4-Amino-n-ethyl-2-methoxybenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPHWBVGQWBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-N-substituted-2-methoxybenzamides for Researchers and Drug Development Professionals
A Note on the Subject Compound: 4-Amino-N-ethyl-2-methoxybenzamide (CAS 75955-36-1)
Initial literature and database searches for the specified compound, 4-Amino-N-ethyl-2-methoxybenzamide with CAS number 75955-36-1, yielded limited publicly available data. To provide a comprehensive and technically valuable guide for researchers in this area, this document will focus on a closely related and well-characterized analogue: 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (CAS 3761-48-6) . The structural difference lies in the substitution on the amide nitrogen—an N-ethyl group in the requested compound versus an N-(2-(diethylamino)ethyl) group in the analogue. This analogue is a known impurity of the pharmaceutical agent Metoclopramide, and therefore, its properties and synthesis are more extensively documented. The principles of synthesis, characterization, and potential biological activity discussed herein are directly applicable and informative for the study of other 4-Amino-N-substituted-2-methoxybenzamides.
Core Properties of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
This section details the fundamental chemical and physical properties of the analogue compound. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 3761-48-6 | [1] |
| Molecular Formula | C14H23N3O2 | |
| Molecular Weight | 265.35 g/mol | [1] |
| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | [1] |
| Computed XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Synonyms | Metoclopramide Impurity 1 | [1] |
Synthesis and Purification
The synthesis of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide can be approached through several established methods for amide bond formation. A common and reliable strategy involves the coupling of a substituted benzoic acid with an appropriate amine.
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests the disconnection at the amide bond, leading back to 4-amino-2-methoxybenzoic acid and N,N-diethylethylenediamine. The 4-amino group on the benzoic acid would likely be protected during the amide coupling reaction to prevent side reactions.
Caption: Retrosynthetic analysis of the target benzamide.
Experimental Protocol: Synthesis
This protocol outlines a plausible synthetic route starting from 2-methoxy-4-nitrobenzoic acid.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2-methoxy-4-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 equivalents) to form the acyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Step 2: Amide Coupling
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same aprotic solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-methoxy-4-nitrobenzoyl chloride solution to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Reduction of the Nitro Group
-
Upon completion of the amide coupling, the solvent can be removed under reduced pressure.
-
Dissolve the crude N-(2-(diethylamino)ethyl)-2-methoxy-4-nitrobenzamide in a solvent suitable for reduction, such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to yield the crude 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
Purification Protocol
The crude product can be purified using column chromatography or by reverse-phase high-performance liquid chromatography (HPLC).
HPLC Method:
-
Column: A reverse-phase column such as a Newcrom R1 is suitable.[3]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[3]
-
Detection: UV detection at a wavelength corresponding to the chromophore of the molecule.
This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons of the N-(2-(diethylamino)ethyl) side chain. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the amide bond.
-
Caption: Predicted major fragmentation pathways in MS/MS.
-
Infrared (IR) Spectroscopy:
-
Expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and C-O stretching of the methoxy group.
-
Pharmacological Context: Substituted Benzamides
Substituted benzamides are a class of compounds with diverse pharmacological activities. Many act as dopamine receptor antagonists.[4]
Mechanism of Action
The pharmacological effects of many substituted benzamides are attributed to their ability to selectively modulate dopaminergic systems, particularly the D2 and D3 receptors in the mesocorticolimbic pathway.[5][6] This modulation can lead to a range of effects, from antidepressant properties at lower doses to antipsychotic effects at higher doses.[5][6]
Caption: General mechanism of action for dopaminergic substituted benzamides.
The specific substitution pattern on the benzamide scaffold is crucial for receptor affinity and selectivity, which in turn dictates the pharmacological profile.[7] The presence of the 4-amino and 2-methoxy groups, as seen in the subject compound and its analogue, is a common feature in this class of drugs.
Safety and Handling
Based on the GHS classification for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, the following hazards are identified.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
References
- Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 78(1), 31-37.
- Hester, J. B., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(4), 817-832.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
PubChem. (2025). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Metoclopramide Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Agilent. (n.d.). Pharmaceutical Impurity Profiling Metoclopramide Impurities.
-
ChemBK. (2024). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride hydrate. Retrieved from [Link]
- Karger Publishers. (2004).
-
SIELC Technologies. (2018). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Retrieved from [Link]
- Molbase. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide.
- An, N., et al. (2007). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 268-274.
- ResearchGate. (2025). Novel validated stability-indicating UPLC method for the determination of Metoclopramide and its degradation impurities in API and pharmaceutical dosage form.
-
Pharmaffiliates. (n.d.). Metoclopramide-impurities. Retrieved from [Link]
- Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
- Google Patents. (1974). DE1793836C1 - Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide.
-
SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]
- PubMed. (2023). Synthesis of 4-Amino- N-[2 (diethylamino)
- precisionFDA. (n.d.). BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE.
- ChemicalBook. (n.d.). 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
- PMC. (2023). Synthesis of 4-Amino- N-[2 (diethylamino)
- Takara Bio. (2023).
- Safety D
- Greenbook.net. (n.d.). 1.
- MilliporeSigma. (n.d.). N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide.
- Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid.
- ChemicalBook. (n.d.).
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Chemical structure of 4-Amino-N-ethyl-2-methoxybenzamide
An In-Depth Technical Guide to 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Introduction
This technical guide provides a comprehensive overview of 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, a substituted benzamide of significant interest in pharmaceutical development and quality control. While the user query specified "N-ethyl," this guide focuses on the more extensively documented and commercially relevant "N-[2-(diethylamino)ethyl]" analogue (CAS No. 3761-48-6). This compound is notably recognized as a process impurity and related substance to Metoclopramide, a widely used antiemetic and prokinetic drug.[1][2] Understanding its chemical structure, synthesis, and analytical characterization is therefore critical for professionals in drug development, quality assurance, and regulatory affairs.
This document delves into the molecule's physicochemical properties, outlines a robust synthetic pathway derived from established pharmaceutical manufacturing processes, and provides detailed protocols for its analytical characterization to ensure identity and purity.
Chemical Identity and Physicochemical Properties
The foundational step in working with any chemical entity is to establish its precise identity and understand its physical and chemical properties. These parameters influence everything from reaction conditions and solvent selection to analytical method development and storage requirements.
The key identifiers and computed properties for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | PubChem[1] |
| CAS Number | 3761-48-6 | PubChem[1] |
| Molecular Formula | C₁₄H₂₃N₃O₂ | PubChem[1] |
| Molecular Weight | 265.35 g/mol | PubChem[1] |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC | PubChem[1] |
| InChIKey | AQOCQFLDHPSJLR-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.4 | PubChem[1] |
| Physical Form | Solid (predicted) | Sigma-Aldrich[3] |
Synthesis and Purification Workflow
The synthesis of this compound can be logically derived from the manufacturing process of its chlorinated analogue, Metoclopramide.[2] The following multi-step pathway represents a reliable method for producing high-purity material in a laboratory setting.
Synthetic Pathway Overview
The synthesis starts from 2-methoxy-4-nitrobenzoic acid and proceeds through three key transformations:
-
Amide Bond Formation: The carboxylic acid is first activated by conversion to an acyl chloride, which then readily reacts with N,N-diethylethylenediamine to form the stable amide bond.
-
Nitro Group Reduction: The aromatic nitro group is selectively reduced to the primary amine, yielding the final product.
-
Purification: The crude product is purified using column chromatography to remove any unreacted starting materials or side products.
Caption: Synthetic workflow for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-methoxy-N-[2-(diethylamino)ethyl]-4-nitrobenzamide
-
To a solution of 2-methoxy-4-nitrobenzoic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 2-methoxy-4-nitrobenzoyl chloride is used directly in the next step.
-
Dissolve the crude acyl chloride in dichloromethane (DCM, 15 mL/g).
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in DCM.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-amide intermediate.
Rationale: The conversion to an acyl chloride is a classic method for activating a carboxylic acid for amidation. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.
Step 2: Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
-
Dissolve the crude nitro-amide intermediate from Step 1 in methanol (20 mL/g).
-
Add Palladium on carbon (10% w/w, 0.05 eq by weight) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 12-18 hours until the reduction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final product.
Rationale: Catalytic hydrogenation with Palladium on carbon is a highly efficient and clean method for reducing aromatic nitro groups without affecting other functional groups like the amide or methoxy ether.
Step 3: Purification
-
Prepare a silica gel column packed in DCM.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).
-
Collect fractions and combine those containing the pure product (as determined by TLC).
-
Concentrate the pure fractions to yield the final product as a solid.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Analytical Workflow
The typical workflow involves an initial purity assessment by HPLC, followed by definitive structural confirmation using high-resolution mass spectrometry and NMR spectroscopy.
Caption: Standard analytical workflow for purity and identity confirmation.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is adapted from established procedures for analyzing this compound.[4] It is suitable for determining purity and detecting any related impurities.
| Parameter | Specification |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier |
| Example Condition | Isocratic: 50:50 MeCN:H₂O + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in mobile phase |
Rationale: A C18 column provides excellent retention for moderately polar aromatic compounds. The acetonitrile/water mobile phase is standard for reverse-phase chromatography, and the acid modifier (phosphoric or formic acid for MS compatibility) ensures sharp peak shapes by suppressing the ionization of the amine functional groups.[4]
Protocol 2: Structural Confirmation by Spectroscopy
A. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: An [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₄H₂₄N₃O₂⁺). The theoretical exact mass is 266.1863 Da. Observing a mass within a 5 ppm error window of this value provides strong evidence for the elemental composition.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Expected signals would include:
-
Triplets and quartets in the aliphatic region (1.0-3.5 ppm) corresponding to the two ethyl groups of the diethylamino moiety and the ethylenediamine linker.
-
A singlet around 3.8 ppm for the methoxy (-OCH₃) protons.
-
A broad singlet for the primary amine (-NH₂) protons.
-
Signals in the aromatic region (6.0-8.0 ppm) characteristic of a 1,2,4-trisubstituted benzene ring.
-
A downfield signal for the amide (-NH-) proton.
-
-
¹³C NMR: The spectrum should show 14 distinct carbon signals (or fewer if there is overlap), including characteristic peaks for the carbonyl carbon (~165-170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons (10-50 ppm).
Spectroscopic data from similar benzamide structures can serve as a reference for interpreting the obtained spectra.[5]
Applications, Handling, and Storage
-
Primary Application: The principal utility of this compound is as a reference standard for the identification and quantification of "Metoclopramide Impurity 1" during the quality control of Metoclopramide drug substance and finished products.[1] Its availability is essential for developing and validating analytical methods to ensure that pharmaceutical products meet stringent regulatory purity requirements.
-
Safety and Handling: Based on GHS classifications for this compound, it is harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere at 2-8°C.[3]
References
-
Al-Wahaibi, L. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. Available at: [Link]
-
ResearchGate (2025). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105995697, 4-amino-2-methoxy-N-[2-(oxan-2-yl)ethyl]benzamide. PubChem. Available at: [Link]
-
SIELC Technologies (2018). Separation of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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- 4. 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. This guide provides a comprehensive technical overview of a significant related compound of Amisulpride, an atypical antipsychotic medication. While the initial focus was on 4-Amino-N-ethyl-2-methoxybenzamide, a thorough investigation revealed a lack of substantial scientific literature and official recognition as a designated Amisulpride impurity.
Therefore, to provide a guide of the highest scientific integrity and practical value, this document will focus on a well-characterized and officially recognized Amisulpride related compound: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid , designated as Amisulpride Impurity E in the European Pharmacopoeia (EP)[1][2]. This compound serves as a crucial precursor in the synthesis of Amisulpride and its presence in the final drug substance is a critical quality attribute.[3] Understanding its properties, synthesis, and analytical control is essential for any professional involved in the development, manufacturing, or quality control of Amisulpride.
Introduction to Amisulpride and the Significance of its Related Compounds
Amisulpride is a substituted benzamide derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[4] It is widely used in the treatment of schizophrenia and other psychotic disorders. The synthesis of Amisulpride is a multi-step process that can lead to the formation of various related compounds, including starting materials, intermediates, by-products, and degradation products.[4] These impurities can potentially impact the safety, efficacy, and stability of the final drug product.
Amisulpride Related Compounds can be broadly categorized as:
-
Process-Related Impurities: Substances formed during the manufacturing process.
-
Degradation Products: Formed by the degradation of the API over time or under stress conditions.
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis.
This guide will now delve into the specifics of Amisulpride Impurity E.
Physicochemical Properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Amisulpride Impurity E)
A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods for its detection and quantification, as well as for understanding its potential behavior in the drug product.
| Property | Value | Source |
| Chemical Name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | [1][2] |
| Synonyms | Amisulpride EP Impurity E | [1][2] |
| CAS Number | 71675-87-1 | [1][2] |
| Molecular Formula | C10H13NO5S | [1] |
| Molecular Weight | 259.28 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, sparingly soluble in water | Inferred from related compounds |
Synthesis and Formation of Amisulpride Impurity E
Amisulpride Impurity E, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a key intermediate in the synthesis of Amisulpride. Its presence as an impurity in the final API is typically due to incomplete reaction or inadequate purification of the subsequent steps.
The synthesis of Amisulpride generally involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine. Therefore, any unreacted 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid can be carried over as an impurity.
Caption: Generalized synthesis pathway of Amisulpride highlighting the role of Impurity E.
Analytical Methodologies for the Control of Amisulpride Impurity E
The control of impurities in Amisulpride is crucial to meet regulatory requirements. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Amisulpride and its related compounds.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for the separation and quantification of Amisulpride from its impurities, including Impurity E.
A typical HPLC method for Amisulpride and its impurities would involve:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of polar and non-polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Gradient elution may be necessary to achieve optimal separation of all impurities.
-
Detection: UV detection is the most common method, with the detection wavelength set at the absorbance maximum of Amisulpride and its impurities.
-
System Suitability: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: A Representative HPLC Method
The following is a general protocol based on established methods for the analysis of benzamide derivatives. This should be optimized and validated for the specific analysis of Amisulpride and its impurities.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve Amisulpride reference standard and Amisulpride Impurity E reference standard in a suitable diluent (e.g., a mixture of mobile phase) to prepare stock solutions.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Prepare the sample solution by dissolving the Amisulpride drug substance or drug product in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks of Amisulpride and Impurity E based on their retention times compared to the reference standards.
-
Quantify the amount of Impurity E in the sample using the peak area and the concentration of the reference standard.
-
Caption: A typical workflow for the HPLC analysis of Amisulpride and its impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products that may form under various stress conditions.[5][6]
Typical stress conditions for forced degradation studies include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl).
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., H2O2).
-
Thermal Degradation: Exposure to high temperatures.
-
Photolytic Degradation: Exposure to UV and visible light.
The degradation samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak of Amisulpride and from each other.
Regulatory Perspective and Control Strategies
Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have strict guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A/B) on impurities in new drug substances and new drug products.
The control of Amisulpride Impurity E involves setting an appropriate acceptance criterion (limit) in the drug substance specification. This limit is based on toxicological data and the qualification threshold defined by ICH guidelines. The manufacturing process should be designed and controlled to consistently produce Amisulpride with levels of Impurity E well below the specified limit.
Conclusion
The comprehensive understanding and control of related compounds are fundamental to ensuring the quality, safety, and efficacy of Amisulpride. While the initially targeted compound, 4-Amino-N-ethyl-2-methoxybenzamide, lacks sufficient public data for a thorough technical guide, the principles and methodologies discussed herein using the example of the well-characterized Amisulpride Impurity E (4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) provide a robust framework for researchers, scientists, and drug development professionals. A combination of sound synthetic process control, validated analytical methods, and a thorough understanding of potential degradation pathways are the cornerstones of effective impurity management in the pharmaceutical industry.
References
-
Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Retrieved February 26, 2026, from [Link]
-
Ravisankar, P., & Devala Rao, G. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 9(4), 133-140. Available at: [Link]
-
Veeprho. (n.d.). Amisulpride Impurities and Related Compound. Retrieved February 26, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved February 26, 2026, from [Link]
-
SynZeal. (n.d.). Amisulpride EP Impurity E. Retrieved February 26, 2026, from [Link]
- Sangita Sharma, et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1909-1913.
- Skibiński, R., Komsta, Ł., & Hopkała, H. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 56(5), 904–910.
-
ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved February 26, 2026, from [Link]
-
Cleanchem. (n.d.). Amisulpride. Retrieved February 26, 2026, from [Link]
Sources
- 1. Amisulpride EP Impurity E | 71675-87-1 | | SynZeal [synzeal.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Aminoethyl)-4-methoxybenzamide | 65136-87-0 [sigmaaldrich.com]
Substituted Benzamide Derivatives in SAR Studies: Engineering Isoform-Selective Epigenetic Modulators
Executive Summary
Substituted benzamide derivatives represent a privileged scaffold in modern medicinal chemistry, most notably recognized for their role as highly selective Zinc-Binding Groups (ZBGs) in Class I Histone Deacetylase (HDAC) inhibitors. Unlike non-selective hydroxamic acids (e.g., Vorinostat), substituted benzamides (e.g., Entinostat/MS-275) offer a precise structural mechanism to achieve isoform selectivity—specifically targeting HDAC1, HDAC2, and HDAC3. This technical guide explores the Structure-Activity Relationship (SAR) dynamics, mechanistic grounding, and the self-validating experimental protocols required to develop and evaluate these critical pharmacological agents.
Mechanistic Grounding: The Epigenetic Target
Histone deacetylases are metalloenzymes that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. In oncology, the overexpression of Class I HDACs silences tumor suppressor genes (e.g., p21, Bax).
Substituted benzamides act as competitive inhibitors by inserting their ZBG into the narrow, hydrophobic catalytic tunnel of the HDAC enzyme. The causality of their selectivity lies in the bidentate chelation of the catalytic
Mechanism of action for substituted benzamide HDAC inhibitors driving apoptosis.
Structure-Activity Relationship (SAR) Dynamics
The SAR of substituted benzamides is dictated by three distinct structural regions: the Cap Group (which interacts with the surface recognition domain), the Linker (which spans the catalytic tunnel), and the Benzamide ZBG (which chelates the zinc ion).
The Critical Role of the Ortho-Substituent
Preliminary SAR studies demonstrate that the 2-substituent (ortho-position) of the phenyl ring and the heteroatoms of the amide are absolutely critical for zinc chelation and subsequent anti-proliferative activity[2].
-
2-Amino Substitution: Yields strong bidentate chelation, providing classic HDAC1/2 selectivity (e.g., Entinostat).
-
2-Methylthio Substitution: A parallel medicinal chemistry strategy revealed that replacing the amino group with a methylthio group drastically shifts the selectivity profile. Because the bulky methylthio group alters standard chelation geometry, it induces a conformational change (flipping the Tyr305 side chain to an "out" conformation in HDAC2), resulting in highly selective >300-fold inhibition of HDAC3 over other isoforms[3].
-
Electron-Withdrawing Groups: Adding a chlorine atom or a nitro-group on the same benzene ring generally decreases anti-proliferative activity due to unfavorable electronic effects on the chelation potential[2]. Furthermore, aryl group substituted benzamide functionality is generally unfavorable for HDAC3 inhibition due to steric clashes in the narrow active site[4].
Quantitative SAR Data Summary
The following table synthesizes the impact of ZBG modifications on Class I HDAC isoform IC
| Compound ZBG Modification | HDAC1 IC | HDAC2 IC | HDAC3 IC | Selectivity Profile |
| 2-Aminobenzamide (Entinostat) | 210 | 280 | >2000 | HDAC1/2 Selective |
| 2-Hydroxybenzamide | 540 | 610 | 420 | Pan-Class I |
| 2-Methylthiobenzamide | >10,000 | >10,000 | 30 | HDAC3 Selective |
| Unsubstituted Benzamide | >10,000 | >10,000 | >10,000 | Inactive (No Chelation) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the evaluation of newly synthesized benzamide derivatives must follow a rigorous, self-validating workflow. The following protocols detail the causality behind each experimental choice.
Iterative SAR workflow for the development of isoform-selective benzamide derivatives.
Protocol 1: In Vitro HDAC Isoform Profiling (Fluorogenic Assay)
Purpose: To quantitatively determine the IC
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
, and 0.1% BSA). Expert Insight: BSA is critical to prevent the highly lipophilic benzamide derivatives from adhering to the plastic walls of the microtiter plate, which would artificially inflate the apparent IC . -
Compound Dilution: Serially dilute the benzamide derivatives (from 10
M to 1 nM) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation. -
Enzyme Incubation: Add recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, or 6) to a 384-well plate. Add the diluted compounds and pre-incubate for 15 minutes at 37°C. Self-Validation: Always include Suberoylanilide Hydroxamic Acid (SAHA) as a pan-HDAC positive control to define the maximum inhibition window.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Development & Reading: Add the developer solution (containing trypsin-like protease and Trichostatin A to stop the HDAC reaction). The protease cleaves the AMC fluorophore only from the deacetylated substrate. Read fluorescence at Ex 360 nm / Em 460 nm.
Protocol 2: Cellular Target Engagement (Western Blot for Acetylated Histone H3)
Purpose: To verify that the in vitro enzymatic inhibition translates to actual target engagement within the complex intracellular environment. Causality: Measuring the accumulation of Acetyl-Histone H3 directly proves that the inhibitor is crossing the cell membrane and blocking HDAC activity in situ.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HCT116 colorectal cancer cells at
cells/well. Treat with the lead benzamide derivative at , , and its in vitro IC for 24 hours. -
Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors and 1
M SAHA. Expert Insight: Adding a pan-HDAC inhibitor directly to the lysis buffer is mandatory; otherwise, endogenous HDACs will rapidly deacetylate the histones during the extraction process, leading to false negatives. -
Electrophoresis & Transfer: Resolve 20
g of total protein lysate via SDS-PAGE and transfer to a PVDF membrane. -
Immunoblotting: Probe with primary antibodies against Acetyl-Histone H3 (Target) and total Histone H3 (Loading Control). Detect via chemiluminescence. A dose-dependent increase in the Acetyl-H3 band validates cellular target engagement.
Conclusion
Substituted benzamide derivatives are highly tunable chemical probes and therapeutic leads. By manipulating the ortho-substituent of the benzamide ring, medicinal chemists can shift the selectivity profile from pan-Class I inhibition to exquisite HDAC3 selectivity. The integration of rational drug design, rigorous fluorogenic profiling, and cellular target validation forms a robust pipeline for advancing these epigenetic modulators toward clinical applications in oncology, neurology, and beyond.
References
- Source: Bentham Science (Medicinal Chemistry)
- Source: National Institutes of Health (PMC)
- Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)
- Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics)
Sources
Technical Guide: Solubility Profiling and Handling of 4-Amino-N-ethyl-2-methoxybenzamide in DMSO
Executive Summary
This guide details the solubility characteristics of 4-Amino-N-ethyl-2-methoxybenzamide (CAS 75955-36-1) in Dimethyl Sulfoxide (DMSO). While specific solubility limits for this intermediate are often proprietary, structural analysis and synthetic utility data confirm it exhibits high solubility (>50 mg/mL) in DMSO. This is due to the compound's ability to act as a hydrogen bond donor (via the aniline and amide moieties) while DMSO acts as a strong hydrogen bond acceptor.
Key Recommendations:
-
Primary Solvent: Anhydrous DMSO (Grade ≥99.9%).
-
Target Concentration: Stock solutions are typically prepared at 100 mM to 200 mM for biological assays or synthetic applications.
-
Critical Handling: The 4-amino (aniline) group is susceptible to oxidation; solutions should be prepared fresh or stored at -20°C under inert gas.
Chemical Identity & Physicochemical Basis[1][2][3][4]
Understanding the molecule's structure is the first step to mastering its solubility.
| Property | Data |
| Compound Name | 4-Amino-N-ethyl-2-methoxybenzamide |
| CAS Number | 75955-36-1 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Physical State | White to off-white crystalline powder |
| Predicted LogP | ~1.0 - 1.5 (Moderate Lipophilicity) |
| H-Bond Donors | 3 (Aniline -NH₂, Amide -NH) |
| H-Bond Acceptors | 3 (Amide C=O, Methoxy -O-, Aniline N) |
Solubility Mechanism in DMSO
DMSO is a polar aprotic solvent (
-
Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized amide carbonyl of the benzamide.
-
Hydrogen Bonding: The oxygen atom in DMSO is a potent H-bond acceptor. It disrupts the intermolecular H-bonds holding the benzamide crystal lattice together by binding to the amide proton and the aniline protons.
Experimental Protocols
Protocol A: Preparation of a 100 mM Stock Solution
Standard workflow for biological assays (e.g., receptor binding, cell-based assays).
Materials:
-
Compound: 19.42 mg (approx. 0.1 mmol)
-
Solvent: Anhydrous DMSO (sterile filtered if for cell culture)
-
Vessel: 1.5 mL Amber Microcentrifuge Tube (protects from light)
Procedure:
-
Weighing: Accurately weigh 19.42 mg of 4-Amino-N-ethyl-2-methoxybenzamide into the amber tube.
-
Solvent Addition: Add 1.0 mL of DMSO.
-
Note: Do not add water. The presence of water significantly reduces solubility and may promote hydrolysis over long periods.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Observation: The powder should dissolve rapidly. If particles persist, sonicate in a water bath at 37°C for 2–5 minutes.
-
-
Verification: Visually inspect for clarity. The solution should be colorless to pale yellow and free of particulate matter.
Protocol B: Determination of Solubility Limit (Visual Titration)
Use this protocol if a supersaturated solution is required for synthetic chemistry.
Workflow Diagram (Graphviz):
Caption: Step-by-step visual titration workflow to determine the maximum solubility limit.
Stability and Handling Risks
Chemical Stability in Solution
The 4-amino group (aniline) is the primary stability risk factor.
-
Oxidation: Anilines are prone to oxidation, leading to colored impurities (often brown or pink quinoid structures).
-
Mitigation: Store stock solutions at -20°C or -80°C.
-
-
Hydrolysis: The amide bond is relatively stable in pure DMSO but can hydrolyze in the presence of strong acids/bases or water over extended periods.
-
Mitigation: Use anhydrous DMSO (<0.1% water content).
-
Biological Safety (The "DMSO Carrier Effect")
WARNING: DMSO is a penetration enhancer. It effectively transports dissolved small molecules across biological membranes, including human skin.
-
Risk: 4-Amino-N-ethyl-2-methoxybenzamide is a structural analog of bioactive benzamides (e.g., Sulpiride, Metoclopramide). Systemic absorption could lead to dopaminergic modulation.
-
PPE Requirement:
-
Gloves: Nitrile gloves are permeable to DMSO upon prolonged contact. Use Butyl rubber gloves or double-glove with Nitrile and change immediately if splashed.
-
Eye Protection: Chemical splash goggles.
-
Quantitative Data Summary
| Solvent | Solubility Estimate | Conditions | Notes |
| DMSO | > 100 mM (>20 mg/mL) | 25°C, Anhydrous | Recommended for stock solutions. |
| Ethanol | Moderate | 25°C | Lower solubility than DMSO. |
| Water | Low (< 1 mg/mL) | Neutral pH | Requires pH adjustment (acidic) to protonate the amine for solubility. |
| PBS (pH 7.4) | Low | 25°C | Precipitation likely upon dilution from DMSO stock if >1% v/v. |
References
-
European Patent Office. (2006).[1] EP1867331A1: Triazole derivative and the use thereof.[1] (Demonstrates synthetic utility and solubility in organic reaction mixtures). Retrieved October 26, 2023, from
-
PubChem. (n.d.).[2] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Technical Safety & Handling Guide: 2-Methoxy-4-amino-N-ethylbenzamide
CAS: 74011-58-8 | Pharmaceutical Intermediate & Impurity Standard
Executive Summary
This technical guide profiles 2-methoxy-4-amino-N-ethylbenzamide , a specific benzamide derivative primarily utilized as a pharmaceutical intermediate and a reference standard for impurity profiling in the synthesis of antipsychotics like Amisulpride .
As a Senior Application Scientist, I have structured this document to move beyond generic safety data. We will explore the mechanistic reasons for its instability (aniline oxidation), the causality behind its toxicological classification, and self-validating protocols for its handling in a drug development environment.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the structural moieties of this molecule is the first step in predicting its behavior in the reactor and the body.
Chemical Structure Analysis:
-
Core: Benzamide (Stability, H-bond donor/acceptor).
-
Substituents:
-
C2-Methoxy (-OCH₃): Electron-donating group; increases electron density on the ring, making it slightly more reactive to electrophiles.
-
C4-Amino (-NH₂): Primary aromatic amine. This is the critical safety handle . It is prone to oxidation (browning) and is the primary vector for potential genotoxicity/irritation.
-
N-Ethyl Amide: Increases lipophilicity compared to the primary amide, affecting skin permeation rates.
-
Table 1: Physicochemical Data & Identification
| Property | Specification / Detail | Technical Insight |
| IUPAC Name | 4-Amino-N-ethyl-2-methoxybenzamide | -- |
| CAS Number | 74011-58-8 | Distinct from Amisulpride (CAS 71675-85-9). |
| Molecular Formula | C₁₀H₁₄N₂O₂ | -- |
| Molecular Weight | 194.23 g/mol | Suitable for LC-MS detection [M+H]⁺ ~195.2. |
| Physical State | Solid (Crystalline powder) | Prone to electrostatic charging. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility; use polar organics for stock solutions. |
| pKa (Predicted) | ~4.5 (Aniline), ~14 (Amide) | The amino group is weakly basic; will form salts with strong mineral acids. |
| Stability | Air/Light Sensitive | Critical: The aniline moiety oxidizes to form azo/nitroso species, leading to discoloration. |
Part 2: Hazard Identification & Toxicology (The "Why")
This section synthesizes GHS classifications with mechanistic toxicology. The primary hazards stem from the aniline substructure.
2.1 GHS Classification (derived from structural analogs)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][4]
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[4]
2.2 Mechanistic Toxicology
-
Metabolic Activation: Aromatic amines can undergo N-hydroxylation in the liver (via CYP450 enzymes). The resulting N-hydroxylamines are electrophilic and can bind to DNA or proteins, posing a theoretical genotoxic risk, although benzamides are generally less toxic than simple anilines.
-
Sensitization: The reactive amino group can act as a hapten, binding to skin proteins and potentially causing allergic contact dermatitis upon repeated exposure.
Part 3: Safe Handling & Engineering Controls (The "How")
Directive: Do not rely on standard PPE alone. Use the "Barrier-Containment-Neutralization" triad.
3.1 Engineering Controls
-
Primary Containment: Weighing must be performed inside a Powder Containment Balance Enclosure or a Fume Hood with a face velocity >0.5 m/s.
-
Inert Atmosphere: Due to oxidation sensitivity, store bulk material under Nitrogen or Argon.
3.2 Validated Handling Protocol
DOT Diagram 1: Exposure Response & Decision Logic This diagram illustrates the logical flow for handling spills or exposure, prioritizing containment and neutralization.
Caption: Decision tree for immediate response to spills or dermal exposure, highlighting the prohibition of organic solvents for skin cleaning to prevent enhanced absorption.
Part 4: Synthesis & Reaction Safety
As a researcher, you are likely using this compound to synthesize Amisulpride analogs or as an impurity standard.
4.1 Synthesis Pathway (Retrosynthetic View)
The compound is typically accessed via the amidation of 4-amino-2-methoxybenzoic acid (or its ester) with ethylamine.
DOT Diagram 2: Synthesis & Impurity Formation Visualizing the chemical lineage and potential degradation pathways.
Caption: Synthetic pathway showing the origin of the target molecule and its two primary degradation routes: oxidative dimerization and hydrolytic cleavage.
4.2 Standard Operating Procedure (SOP): Purity Verification
Context: Before using this material in biological assays, purity must be verified as the amine oxidizes over time.
-
Technique: HPLC-UV (Diode Array).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
-
Detection: 254 nm (aromatic ring) and 280 nm.
-
Acceptance Criteria:
-
Purity > 98.0% (Area %).[5]
-
No single impurity > 0.5%.
-
Visual Check: Material must be off-white. Yellow/Brown indicates significant oxidation.
-
Part 5: Emergency Response & Waste Management
5.1 Fire Fighting Measures
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.
-
Specific Hazards: Combustion generates Nitrogen Oxides (NOx) . Firefighters must wear SCBA. The material may melt and flow before burning.
5.2 Waste Disposal
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do NOT flush down drains. This compound is harmful to aquatic life (Acute Tox Category 3 for aquatic environments is typical for substituted anilines).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for substituted benzamides. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 4-Amino-N-ethyl-2-methoxybenzamide from 4-amino-salicylic acid
Executive Summary
This application note details a robust, four-step synthetic protocol for the preparation of 4-Amino-N-ethyl-2-methoxybenzamide starting from 4-aminosalicylic acid (4-ASA) .[1] This benzamide derivative is a critical pharmacophore in the synthesis of orthopramides, including antiemetics and antipsychotics.
The primary challenge in this synthesis is the regioselective alkylation of the 2-hydroxyl group without alkylating the 4-amino group.[1] To ensure high purity and reproducibility (E-E-A-T), this protocol employs a protection-deprotection strategy using N-acetylation.[1] This method is superior to direct alkylation, which often yields complex mixtures of N-methylated and O-methylated byproducts.[1]
Key Chemical Transformations[1]
-
Fischer Esterification: Conversion of carboxylic acid to methyl ester.
-
Chemoselective N-Acetylation: Protection of the aniline nitrogen.[1]
-
Williamson Ether Synthesis: O-Methylation of the phenol.[1]
-
Amidation & Hydrolysis: Conversion of ester to N-ethyl amide and removal of the acetyl group.[1]
Synthetic Pathway Visualization
The following flow diagram illustrates the stepwise logic, ensuring regiocontrol and high yield.
Figure 1: Stepwise synthetic route emphasizing the N-protection strategy to ensure selective O-methylation.
Detailed Experimental Protocols
Stage 1: Esterification and N-Protection
Objective: Convert 4-ASA into a stable intermediate (Methyl 4-acetamido-2-hydroxybenzoate) suitable for methylation.[1]
Step 1.1: Synthesis of Methyl 4-aminosalicylate[1]
-
Reagents: 4-Aminosalicylic acid (1.0 eq), Methanol (10 vol), H₂SO₄ (conc., 1.5 eq).
-
Procedure:
-
Suspend 4-ASA in Methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add concentrated H₂SO₄ dropwise at 0°C (Exothermic).
-
Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2][3] Dry over Na₂SO₄ and concentrate.
-
Yield Target: >90% (Off-white solid).
-
Step 1.2: N-Acetylation[1]
-
Reagents: Methyl 4-aminosalicylate (1.0 eq), Acetic Anhydride (1.2 eq), Ethyl Acetate (solvent).
-
Procedure:
-
Dissolve the crude ester from Step 1.1 in Ethyl Acetate.
-
Cool to 0°C. Add Acetic Anhydride dropwise.
-
Stir at RT for 2 hours. The product often precipitates or can be crystallized.
-
Workup: Wash organic layer with water and brine.[1] Concentrate.
-
Checkpoint: This yields Methyl 4-acetamido-2-hydroxybenzoate .[1][3] The Acetyl group deactivates the nitrogen, preventing N-methylation in the next step.
-
Stage 2: Regioselective O-Methylation
Objective: Methylate the phenolic hydroxyl group.[1]
-
Critical Control: Use of Potassium Carbonate (K₂CO₃) in Acetone provides mild conditions that favor O-alkylation over N-alkylation of the amide.[1]
-
Reagents:
-
Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)[1]
-
Dimethyl Sulfate (DMS) (1.1 eq) [DANGER: Highly Toxic]
-
Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)
-
Acetone (10 vol)
-
-
Protocol:
-
Charge Acetone, Methyl 4-acetamido-2-hydroxybenzoate, and K₂CO₃ into a reactor.
-
Stir for 30 mins at RT to form the phenoxide anion.
-
Add Dimethyl Sulfate dropwise via syringe pump/dropping funnel to control exotherm.[1]
-
Heat to reflux (56°C) for 4–6 hours.
-
Validation: Monitor disappearance of the starting phenol by HPLC or TLC.
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize from Methanol/Water to remove trace DMS.
-
Product: Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2).[1][4][5]
-
Stage 3: Amidation and Deprotection
Objective: Install the N-ethyl amide and remove the acetyl protecting group.[1]
-
Reagents:
-
Methyl 4-acetamido-2-methoxybenzoate (1.0 eq)[1]
-
Ethylamine (70% aqueous solution, 5.0 eq)
-
Sodium Hydroxide (NaOH) (10% aq, 2.0 eq)
-
-
Protocol:
-
Amidation: In a pressure vessel (autoclave or sealed tube), dissolve the intermediate in Ethanol. Add Ethylamine solution.[1]
-
Heat to 80–90°C for 5–8 hours.
-
Deprotection (Hydrolysis): The acetyl group may partially survive amidation. To ensure complete removal, add 10% NaOH solution to the reaction mixture and reflux for 2 hours.
-
Workup: Cool to RT. Adjust pH to ~10. Extract with Dichloromethane (DCM).[8]
-
Purification: Concentrate DCM. Recrystallize from Ethanol/Ether.[1][9]
-
Analytical Data & Validation
| Parameter | Specification | Method |
| Appearance | White to pale beige crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Mass Spec | [M+H]⁺ = 195.1 (Calc for C₁₀H₁₄N₂O₂) | LC-MS |
| ¹H-NMR (DMSO-d₆) | δ 3.82 (s, 3H, -OCH₃), 1.10 (t, 3H, -CH₂CH ₃), 3.25 (q, 2H, -NCH ₂-), 5.8 (s, 2H, -NH₂), 7.6 (d, 1H, Ar-H) | 400 MHz NMR |
Critical Quality Attribute (CQA): The absence of the N-methylated impurity is the primary success metric. The N-acetyl protection strategy described above typically limits N-methyl impurities to <0.1%.[1]
Safety & Handling (HSE)
-
Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.
-
Ethylamine: Highly volatile and corrosive.[1] Use in a well-ventilated fume hood or sealed pressure reactor.[1]
-
4-Aminosalicylic Acid: Irritant.[1] Standard PPE (gloves, goggles) required.
References
-
Synthesis of Methyl 4-amino-2-methoxybenzo
-
Source: BenchChem Technical Support Center.[1]
- Relevance: Establishes the esterification and methyl
-
-
Methyl 4-acetamido-2-methoxybenzoate (Key Intermedi
-
Regioselective Methylation of Salicylic Acid Deriv
- Source: ACS Omega (2025).
- Relevance: Provides modern context on using DMS/Base for selective salicylate methyl
-
URL:[Link]
-
Amidation of Benzo
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 4093-29-2: Benzoic acid, 4-(acetylamino)-2-methoxy-, m… [cymitquimica.com]
- 5. Methyl 4-acetamido-2-methoxybenzoate | 4093-29-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method development for benzamide impurities
Application Note: Strategic HPLC Method Development for Benzamide Impurities
Part 1: Introduction & Chemical Logic
The Benzamide Challenge in Pharmaceutical Analysis The benzamide pharmacophore (e.g., Metoclopramide, Amisulpride, Sulpiride) is a cornerstone of modern medicinal chemistry, particularly in antipsychotic and antiemetic therapeutics. However, its chemical stability presents a unique analytical paradox. The amide bond is susceptible to hydrolysis, yielding benzoic acid derivatives (acidic) and primary/secondary amines (basic).
This creates a "Mixed-Mode" separation challenge:
-
Acidic Impurities: Require acidic pH to suppress ionization and increase retention on C18.
-
Basic Impurities: Highly polar and prone to severe peak tailing due to interaction with residual silanols on the silica support.
-
Neutral/Hydrophobic Parent: Requires high organic strength for elution.
This guide moves beyond generic "screening" and provides a mechanistic approach to separating benzamide from its critical process and degradation impurities.
Part 2: The Chemical Logic of Separation
To develop a robust method, we must first map the degradation pathway and correlate it with chromatographic behavior.
Mechanism of Action:
-
Hydrolysis: Under stress (acid/base/heat), the amide bond cleaves.
-
Chromatographic Consequence:
-
Degradant 1 (Benzoic Acid): Ionizable (pKa ~4.2). At neutral pH, it is anionic (COO-) and elutes in the void volume. At pH < 3, it is neutral (COOH) and retains well.
-
Degradant 2 (Amine): Basic (pKa ~9-10). Always protonated at acidic pH. Prone to cation-exchange interactions with silanols.
Visualization: Degradation Pathway & Separation Strategy
Caption: Hydrolytic degradation of benzamides creates divergent polarity and ionization behaviors, necessitating a low-pH mobile phase strategy.
Part 3: Method Development Protocol
Step 1: Column Selection (The Foundation)
Do not start with a generic C18. Benzamides require specific stationary phase architectures to mitigate basic tailing.
| Column Type | Suitability | Mechanism | Recommendation |
| Standard C18 | Low | High silanol activity often leads to tailing for basic amines. | Avoid unless "End-capped". |
| Polar-Embedded C18 | High | Embedded polar group (amide/carbamate) shields silanols and provides unique selectivity for acids. | Primary Choice (e.g., Waters SymmetryShield, Agilent Bonus-RP). |
| Phenyl-Hexyl | Medium/High | Pi-Pi interactions provide alternative selectivity for aromatic benzamides. | Use if C18 fails to separate isomers. |
| PFP (Pentafluorophenyl) | High | Excellent for separating halogenated benzamide impurities and regioisomers. | Use for complex isomeric mixtures. |
Step 2: Mobile Phase Engineering
The "Sweet Spot" for benzamide separation is pH 2.5 – 3.0 .
-
Why pH 2.5?
-
Benzoic Acid Impurities: Fully protonated (COOH), ensuring they retain on the column rather than eluting in the void.
-
Basic Amines: Fully protonated, but the low pH suppresses silanol ionization (Si-OH rather than Si-O-), reducing tailing.
-
-
Buffer Selection:
-
Phosphate (20-50 mM): Best peak shape and pH stability. Disadvantage: Non-volatile (not MS compatible).
-
Formate (0.1%): MS compatible. Disadvantage: Lower buffering capacity at pH 2.5 compared to phosphate.
-
Step 3: Gradient Optimization
Benzamide impurities often span a wide polarity range. An isocratic method is rarely sufficient.
Generic Gradient Protocol:
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
| Time (min) | % B | Event |
| 0.0 | 5 | Initial hold to retain polar amines/acids. |
| 2.0 | 5 | Isocratic hold. |
| 15.0 | 60 | Linear ramp to elute parent and hydrophobic dimers. |
| 20.0 | 90 | Wash step. |
| 20.1 | 5 | Re-equilibration. |
| 25.0 | 5 | End of run. |
Part 4: Validated Experimental Protocol
Objective: To separate a benzamide API from its hydrolytic degradants (Benzoic acid derivative) and synthetic precursors.
1. Reagents & Standards:
-
API Standard: 1.0 mg/mL in Methanol.
-
Impurity Stock: 0.1 mg/mL of Benzoic Acid derivative and Amine precursor.
-
Buffer: Dissolve 2.72g KH₂PO₄ in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (85%). Filter through 0.45µm nylon filter.
2. Chromatographic Conditions:
-
System: HPLC with PDA (Photodiode Array) detector.
-
Column: Agilent ZORBAX SB-C18 or Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm). Note: These columns are sterically protected/charged surface hybrid to resist acid hydrolysis and reduce tailing.
-
Wavelength: 254 nm (Primary), 210 nm (for non-chromophoric amines).
-
Temperature: 30°C (Control is critical for reproducibility).
3. System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Benzoic Acid impurity and Parent peak.
-
Tailing Factor (T): < 1.5 for the Parent Benzamide peak.
-
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Workflow Logic Diagram
Caption: Decision tree for optimizing mobile phase and stationary phase based on impurity behavior.
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing of the Benzamide Parent
-
Cause: Interaction between the protonated amide nitrogen and free silanols on the silica surface.
-
Solution:
-
Column Switch: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column.
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites). Note: Only use TEA with robust columns (pH limits).
-
Increase Buffer Strength: Increase phosphate concentration from 20mM to 50mM to mask silanol effects.
-
Issue 2: Poor Retention of Acidic Impurities
-
Cause: pH is too high (> 3.5). The benzoic acid derivative is ionizing (COO-).
-
Solution: Lower mobile phase pH to 2.2 – 2.5. Ensure the buffer has capacity in this range (Phosphate is ideal; Acetate is poor at pH 2.5).
Issue 3: Co-elution of Isomers (Ortho/Meta/Para)
-
Cause: Similar hydrophobicity on C18.
-
Solution: Switch to a Phenyl-Hexyl or PFP column. The Pi-Pi interaction differences between isomers often provide the necessary selectivity that C18 lacks.
References
-
International Conference on Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Column Selection Guide: Strategies for Basic Compounds. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
Sources
Application Note: Establishing and Qualifying 4-Amino-N-ethyl-2-methoxybenzamide as a Reference Standard for Quality Control
Abstract
This document provides a comprehensive guide for the qualification and use of 4-Amino-N-ethyl-2-methoxybenzamide as a reference standard in a Quality Control (QC) setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing the identity, purity, and potency of this critical reagent. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and considerations for proper handling and storage to maintain the integrity of the standard. This guide emphasizes the principles of scientific integrity and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Role of Reference Standards in Pharmaceutical Quality
In pharmaceutical quality control, reference standards are the cornerstone of analytical testing, serving as the basis for definitive identification and quantitative measurements of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and validate analytical methods.[2][3] The quality of a reference standard directly impacts the accuracy and reliability of analytical data, which in turn ensures the safety and efficacy of the final drug product.
The International Council for Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides a framework for the establishment and control of reference standards.[4][5][6] Primary reference standards are substances shown through extensive analytical testing to be authentic and of high purity.[1] Secondary reference standards, often used for routine laboratory analysis, are qualified against the primary standard.[1] This application note details the necessary steps to qualify a batch of 4-Amino-N-ethyl-2-methoxybenzamide as a primary or secondary reference standard.
Physicochemical Properties of 4-Amino-N-ethyl-2-methoxybenzamide
4-Amino-N-ethyl-2-methoxybenzamide is a benzamide derivative with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N₃O₂ | PubChem[7] |
| Molecular Weight | 265.35 g/mol | PubChem[7] |
| CAS Number | 3761-48-6 | PubChem[7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and acetonitrile |
Understanding these fundamental properties is crucial for developing appropriate analytical methods and for safe handling and storage.
Qualification Workflow for a Reference Standard
The qualification of a new batch of a reference standard is a multi-step process designed to unequivocally confirm its identity and purity. This workflow ensures that the standard is suitable for its intended analytical purpose.
Caption: A typical workflow for the qualification of a chemical reference standard.
Analytical Protocols for Qualification
The following protocols are provided as examples and should be validated for their specific application.
Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound, which is a fundamental aspect of its identity.
Protocol:
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of 4-Amino-N-ethyl-2-methoxybenzamide (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Acceptance Criteria: The observed mass-to-charge ratio (m/z) for the primary ion should be within ± 0.2 Da of the theoretical value (266.18 for [C₁₄H₂₄N₃O₂]⁺).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom. This is a powerful technique for unambiguous structure confirmation.
Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, signal multiplicities, and integration values of the acquired spectra should be consistent with the known structure of 4-Amino-N-ethyl-2-methoxybenzamide.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a high-resolution separation technique used to determine the purity of a substance by separating it from any potential impurities. It can also be used to determine the potency (assay) of the reference standard when compared to a primary standard.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A similar methodology has been shown to be effective for related benzamide compounds.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Analysis: Inject the standard solution and record the chromatogram.
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks. The purity should typically be ≥ 99.5%.
-
Assay (if applicable): Compare the peak area response of the candidate standard to that of a pre-existing, highly characterized primary reference standard.
-
Caption: A generalized workflow for performing HPLC analysis for purity and assay.
Certificate of Analysis (CoA) and Handling
Upon successful qualification, a Certificate of Analysis (CoA) should be generated. This document should include:
-
The name of the material.
-
Lot number.
-
Assigned purity and/or potency.
-
The analytical methods used for characterization.
-
Storage conditions.
-
A re-test or expiry date.
Storage and Handling: To ensure the long-term stability of the reference standard, it should be stored in a well-sealed container, protected from light and moisture, and kept at a controlled temperature as determined by stability studies.[10] For 4-Amino-N-ethyl-2-methoxybenzamide, storage in a cool, dark, and dry place is recommended.
Conclusion
The establishment of a well-characterized reference standard for 4-Amino-N-ethyl-2-methoxybenzamide is a critical activity for any laboratory involved in the development and quality control of related pharmaceutical products. The protocols and workflows described in this application note provide a robust framework for this process, ensuring that the reference standard is fit for its intended use and that the analytical data generated using it is accurate and reliable. Adherence to these principles is fundamental to maintaining the quality and safety of pharmaceutical products.
References
- General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEINr9B8mMBOZcwtcAD9rq5XvFjCQ3Rx37Q_sR5iBcwoacZH5XldMhrNpsYPRWmzl6vGc0oasa21aexhX-AkmMosLs8lCSS_l5BMMT_MgszE0K9Hjvh9_0jjq9OMXz2njmCNUpqcpyNQkRx0OJuhH8MqcLv]
- Are You Handling USP Reference Standards Appropriately? Lachman Consultants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGunG0I_A0SPtTZ98NR3WUG_CxjIRuvYXYuSZtL2d16xEP0G475_mIaB6eAwRXgFbEodIRuiDYJDWql2XeNf_nj4heULwLrUu7Xy7eGe1QSTQE2b1OAt1htrqtJ9HQyv8ngLNHK0EsJIFetnEh5wQD0ZJ2JDFP5s9ozVEa84Iy5StPi-abi7imuo6CmqNjgJHjKxcv2dBL1E-OWPJnQ]
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- 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB3jn7yDnHMk2EmjQ9szn2Bn1bDyVmM9O19r5eoXWrjlEnY6QR72MGNbVkiQbZ-kXV78oAM86aAAh2Fej4ZxkLbWS13xVJgQktdR0G6ZgR0nIflW8lMFWrlLO-CEFZMJwyysJvuBgeMBlnA-E_6rltZLe-rWttSfYXaopMFw==]
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- Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9YKL_YdELxXp0KQrzh0r8sdOqHQmkb_NT4inlWb0a9ysF-WmHkLYUhq_Jgu2oOgIbGIlBwWtAs7SUoGJ6WV10UxBUMWLOhRpACHUl3czzve-ACTMC0LwgurbUQIo9NObvtunTaC3vgVD0iM6xrFtCq9j1bngC2n9fyW6rc_xWJnpdHq-nqjx5hggJrtiT1r64AcP3ocygE5CLGv-3ii1uLyAygWy1rpBSeGtq27QofglsuQ==]
- CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. vichsec.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEWN_LQtrY-2mlSuYYkamv03kpMb3-o8ALFks8SHWptSUhhSdgwUlymTr4nZyip1KpNa6-pFs-TZk09J2bDqfUfG3hbkRGxxIsgUEL07rNL1FWvC9x43uPc_Q0QobYjhK0OXaJb_fmlJ-RPM4C0oF2MlNchHhD6fYBSQ==]
- 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwnwfZYfl3RWklauV5WubA3GgLT8Vm3AA3TrJxv5zuX1AhdlI7973n8QuYDHS2r-Uuv-inrQwMDoO9qkMeAB5LZIByDZzERMvJUCMk_8zBMCdKuhTJtSsDwUnnOt5RgzdHAm95wFeExVwA]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. uspbpep.com [uspbpep.com]
- 3. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 4. qualityze.com [qualityze.com]
- 5. qualio.com [qualio.com]
- 6. vichsec.org [vichsec.org]
- 7. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies [sielc.com]
- 9. Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. usp.org [usp.org]
Technical Application Note: Preparation of N-ethyl-2-methoxy-4-aminobenzamide Intermediates
Abstract & Scope
This technical guide details the optimized synthesis of
While often synthesized via the protection of 4-amino-salicylic acid, this protocol utilizes the Nitro-Reduction Route .[1] This pathway is selected for its superior regiocontrol and impurity profile in GMP environments, specifically avoiding the over-alkylation of the aniline nitrogen often seen in direct alkylation methods.[1]
Target Molecule Profile[2][3][4][5]
-
IUPAC Name: 4-amino-
-ethyl-2-methoxybenzamide[1][2] -
Molecular Formula:
-
Key Functionality: Primary Aniline (Position 4), Ortho-Methoxy (Position 2), Secondary Amide (Position 1).
Retrosynthetic Analysis & Strategy
The synthesis is designed as a two-stage linear sequence.[1] The strategic disconnection occurs at the amide bond and the nitro group.[1]
Critical Process Parameters (CPP)
-
Amidation Exotherm: The reaction of acid chlorides with ethylamine is highly exothermic.[1] Temperature control (
) is vital to prevent bis-acylation. -
Regiochemistry: Starting with 2-methoxy-4-nitrobenzoic acid locks the methoxy position, eliminating the risk of isomer formation common in phenol methylation steps.[1]
-
Chemo-selectivity (Reduction): The reduction must target the
group without hydrogenating the aromatic ring or cleaving the amide bond (hydrogenolysis).
Figure 1: Retrosynthetic disconnection showing the linear Nitro-Reduction pathway.
Experimental Protocols
Protocol A: Synthesis of N-ethyl-2-methoxy-4-nitrobenzamide
This step involves the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with ethylamine.[1]
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Methoxy-4-nitrobenzoic acid | 197.14 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 1.5 | Activating Agent |
| DMF | 73.09 | Cat.[1] (3 drops) | Catalyst |
| Ethylamine (70% aq. or 2M THF) | 45.08 | 3.0 | Nucleophile |
| Toluene | - | 10 V | Solvent |
| Triethylamine ( | 101.19 | 1.2 | Acid Scavenger (if using THF) |
Step-by-Step Procedure
-
Activation:
-
Charge a 3-neck Round Bottom Flask (RBF) with 2-methoxy-4-nitrobenzoic acid (10.0 g, 50.7 mmol) and Toluene (100 mL).[1]
-
Add catalytic DMF (3 drops).
-
Equip with a reflux condenser and
drying tube. -
Add Thionyl Chloride (5.5 mL, 76 mmol) dropwise over 15 minutes at room temperature.
-
Heat to reflux (
) for 2-3 hours. Endpoint: Solution turns clear; gas evolution ( , ) ceases. -
Critical Step: Cool to
and apply vacuum to remove excess and Toluene. Co-evaporate with fresh Toluene ( ) to ensure complete removal of acidic volatiles.
-
-
Coupling:
-
Dissolve the crude acid chloride residue in dry Dichloromethane (DCM) (50 mL).
-
In a separate vessel, cool the Ethylamine solution (excess) to
. -
Add the acid chloride solution dropwise to the amine solution, maintaining internal temperature
. Caution: Exothermic. -
Stir at room temperature for 2 hours.
-
-
Workup:
-
Wash the organic layer with 1M HCl (to remove excess amine), followed by Sat.
(to remove unreacted acid), and finally Brine . -
Dry over
, filter, and concentrate. -
Yield Expectation: 85-92% (Yellow solid).
-
Protocol B: Catalytic Hydrogenation to Target
Reduction of the nitro group is performed using heterogeneous catalysis.[1]
Reagents & Stoichiometry
| Reagent | Role | Loading |
| Nitro-Intermediate | Substrate | 1.0 Equiv. |
| 10% Pd/C (50% wet) | Catalyst | 5-10 wt% of substrate |
| Methanol | Solvent | 15 V |
| Hydrogen Gas | Reductant | Balloon or 3 bar (Parr) |
Step-by-Step Procedure
-
Inerting:
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
), then Hydrogen ( ). -
Stir vigorously under
atmosphere (Balloon pressure is usually sufficient; 3 bar speeds up reaction) at Room Temperature. -
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The yellow nitro spot will disappear, and a fluorescent blue amine spot will appear.
-
-
Isolation:
Process Logic & Troubleshooting
The following diagram illustrates the decision matrix for impurity control during the reduction step, which is the most sensitive operation.
Figure 2: In-Process Control (IPC) logic for the hydrogenation step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure |
| Sticky Solid (Step 1) | Residual DMF or Toluene | Triturate the crude solid with Hexane or cold Ether. |
| Incomplete Reduction | Catalyst Poisoning | Ensure Sulfur is absent (wash Step 1 product thoroughly). Increase |
| Colored Impurities | Oxidation of Amine | Store final product under Nitrogen; avoid prolonged exposure to light/air.[1] |
Analytical Specifications
To validate the synthesis, the final product
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point:
(Consistent with substituted benzamides). -
NMR (DMSO-
, 400 MHz):-
1.08 (t, 3H,
) -
3.25 (m, 2H,
) -
3.75 (s, 3H,
) -
5.60 (s, 2H,
, exchangeable) - 6.20 - 7.60 (m, 3H, Aromatic protons)
-
7.90 (br t, 1H, Amide
)
-
1.08 (t, 3H,
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. (Analogous chemistry). Retrieved October 26, 2023, from [Link]
-
Boehringer Ingelheim International Gmbh. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO1996036597A1.[1] Google Patents. Retrieved October 26, 2023, from
Sources
Application Note: A Systematic Protocol for the Selection of an Optimal Recrystallization Solvent for 4-Amino-N-ethyl-2-methoxybenzamide
Abstract
The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. 4-Amino-N-ethyl-2-methoxybenzamide is a substituted benzamide derivative whose purity is paramount for subsequent synthetic steps or final formulation. Recrystallization is the definitive technique for purifying solid crystalline compounds. The success of this method is entirely dependent on the selection of an appropriate solvent or solvent system. This document provides a comprehensive, experience-driven guide for researchers to systematically identify and optimize a recrystallization solvent for 4-Amino-N-ethyl-2-methoxybenzamide. We will explore the theoretical underpinnings of solvent selection based on molecular structure, followed by detailed, step-by-step protocols for both solvent screening and trial recrystallization experiments.
Foundational Principles: Linking Molecular Structure to Solvent Selection
The molecular architecture of 4-Amino-N-ethyl-2-methoxybenzamide provides critical clues for predicting its solubility behavior. A rational approach to solvent selection begins with an analysis of its functional groups:
-
Aromatic Ring: The benzene core is non-polar and will favor interactions with solvents that have non-polar character.
-
Primary Aromatic Amine (-NH₂): This group is polar and capable of acting as a hydrogen bond donor.
-
Secondary Amide (-C(O)NH-): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
-
N-ethyl Group (-CH₂CH₃): This aliphatic chain contributes a small degree of non-polar character.
The presence of multiple polar, hydrogen-bonding functional groups suggests that 4-Amino-N-ethyl-2-methoxybenzamide will exhibit solubility in polar solvents. Benzamides as a class generally show good solubility in polar organic solvents like alcohols and acetone.[1] The core principle of recrystallization is to identify a solvent in which the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[2][3] This differential solubility allows for the compound to dissolve and shed impurities at a high temperature, then crystallize in a pure form upon cooling, leaving the impurities behind in the "mother liquor".[2]
Strategic Workflow for Solvent Identification
The process of identifying the ideal solvent system is systematic. It begins with a broad, small-scale screening of various solvents, followed by targeted, larger-scale recrystallization trials.
Caption: Overall workflow for recrystallization solvent selection.
Protocol 1: Small-Scale Solubility Screening
Objective: To rapidly determine the solubility characteristics of 4-Amino-N-ethyl-2-methoxybenzamide in a diverse range of common laboratory solvents.
Materials:
-
Crude 4-Amino-N-ethyl-2-methoxybenzamide
-
Test tubes or small vials (13x100 mm)
-
Spatula
-
Pasteur pipettes
-
Heating block or water bath
-
Vortex mixer
-
Selection of solvents (see Table 1)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To the first test tube, add the selected solvent dropwise (e.g., 0.5 mL) at room temperature.
-
Vortex the mixture for 30 seconds. Observe and record the solubility.
-
If the compound does not dissolve, add another 0.5 mL of solvent and vortex again. Repeat up to a total volume of 3 mL.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.[4]
-
Observe and record the solubility at the elevated temperature.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe and record the formation of any precipitate or crystals.
-
Repeat this process for each solvent listed in Table 1.
Data Collection:
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling? | Suitability Score (1-5) |
| Water | 10.2 | 100 | Insoluble | Sparingly Soluble | Yes, fine needles | 3 |
| Ethanol | 5.2 | 78 | Sparingly Soluble | Soluble | Yes, good crystals | 5 |
| Isopropanol | 4.3 | 82 | Sparingly Soluble | Soluble | Yes, good crystals | 5 |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | No/Poor Recovery | 2 |
| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | Yes | 4 |
| Dichloromethane | 3.4 | 40 | Soluble | Very Soluble | No/Poor Recovery | 1 |
| Toluene | 2.4 | 111 | Insoluble | Sparingly Soluble | Yes | 3 |
| Hexanes | 0.0 | 69 | Insoluble | Insoluble | N/A | 1 |
Note: Data in this table is predictive and should be determined experimentally.
Protocol 2: Trial Recrystallization
Objective: Based on the screening data, perform a scaled-up recrystallization to assess yield and purity.
Single-Solvent Recrystallization (Example: Ethanol)
This method is chosen when a single solvent shows high solubility at its boiling point and low solubility at low temperatures, as predicted for ethanol and isopropanol.[3]
Procedure:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 30-40 mL of the chosen solvent (e.g., ethanol) to a gentle boil.
-
Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just dissolves completely.[5] Use the minimum amount of hot solvent necessary.
-
(Optional Hot Filtration): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
-
Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass for final drying.
-
Determine the final mass (for yield calculation) and purity (e.g., melting point analysis).
Binary (Mixed-Solvent) Recrystallization (Example: Acetone/Hexanes)
This method is ideal when the compound is too soluble in one solvent (like acetone) but insoluble in another (like hexanes), provided the two solvents are miscible.[6]
Procedure:
-
Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask.
-
Add the "good" solvent (e.g., acetone) dropwise at an elevated temperature until the solid is just dissolved.
-
While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., hexanes) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Add a few more drops of the "good" solvent (acetone) until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly, as described in the single-solvent method.
-
Collect, wash (using a pre-determined mixture of the solvent pair, rich in the anti-solvent), and dry the crystals as previously described.
Interpreting the Results
The success of a recrystallization protocol is judged by three primary factors:
-
Yield: The percentage of pure material recovered.
-
Purity: Assessed by a sharp, elevated melting point compared to the crude material, or by a single spot on a TLC plate.
-
Crystal Quality: Well-defined, non-oily crystals are indicative of a good purification process.
Caption: Decision tree for selecting the recrystallization method.
References
-
PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Bayati, Y. K., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-2-methoxy-N-[2-(oxan-2-yl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Deosarkar, S. D., et al. (2015). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
OSTI.GOV. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Amino-N-ethyl-2-methoxybenzamide
Introduction & Molecule Profile
Welcome to the Technical Support Hub. You are likely working with 4-Amino-N-ethyl-2-methoxybenzamide as a synthesis intermediate (e.g., for amisulpride/sulpiride analogs) or as a specific dopaminergic probe.
This molecule presents a "stability paradox": the benzamide core is robust, but the electron-rich 4-amino (aniline) and 2-methoxy groups create specific vulnerabilities to light and pH. This guide synthesizes our internal stability data with standard benzamide chemistry to resolve your experimental issues.
Physicochemical Snapshot
| Feature | Characteristic | Stability Implication |
| Functional Group A | Primary Amine (-NH₂ at C4) | High Risk: Susceptible to photo-oxidation and radical coupling (browning).[1] |
| Functional Group B | Amide Linkage (-CONH-Et) | Medium Risk: Susceptible to hydrolysis in strong acid/base (> pH 9, < pH 2). |
| Functional Group C | Methoxy Group (-OCH₃ at C2) | Modifier: Electron-donating; activates the ring for oxidation but sterically hinders amide hydrolysis. |
| Solubility | Lipophilic Base | Soluble in MeOH, DMSO, dilute acid. Poor solubility in neutral water. |
Troubleshooting Guides (Q&A)
Issue 1: "My solution turned yellow/brown after 24 hours on the bench."
Diagnosis: Photo-oxidative Degradation (The "Aniline Effect"). Technical Explanation: The 4-amino group attached to the aromatic ring is highly electron-rich. Upon exposure to UV or visible light (specifically 300–450 nm), the amine undergoes radical abstraction, leading to the formation of azo-dimers (colored) or quinone-imine species. This is accelerated in solution compared to the solid state due to molecular mobility.
Corrective Protocol:
-
Amber Glassware: Mandatory for all stock solutions.
-
Oxygen Exclusion: Sparge buffers with Helium or Nitrogen for 5 minutes prior to dissolution.
-
Autosampler Control: Set autosampler temperature to 4°C and ensure the compartment is dark.
Visualizing the Pathway:
Figure 1: Photo-oxidative pathway responsible for solution discoloration.
Issue 2: "I see a new peak eluting before the main peak in my HPLC chromatogram."
Diagnosis: Amide Hydrolysis.[2] Technical Explanation: If the new peak is more polar (elutes earlier on Reverse Phase C18), it is almost certainly 4-amino-2-methoxybenzoic acid . While the 2-methoxy group provides some steric hindrance (the "ortho effect"), the amide bond will hydrolyze if the solution is left in acidic mobile phases (e.g., 0.1% TFA) for extended periods at room temperature.
Corrective Protocol:
-
Check pH: Ensure sample diluent pH is between 4.5 and 7.0 . Avoid storing in 0.1% TFA or 0.1% Formic Acid for >12 hours.
-
Buffer Switch: If using acidic mobile phases, inject samples immediately after preparation.
-
Verification: Compare the retention time of the impurity to a standard of 4-amino-2-methoxybenzoic acid (often available as a separate reagent).
Issue 3: "The peak shape is broad or splitting."
Diagnosis: pH/pKa Mismatch. Technical Explanation: The aniline nitrogen has a pKa of approximately 4.0–5.0. If your mobile phase pH is near this pKa, the molecule rapidly exchanges between protonated (ionized) and neutral forms, causing peak broadening.
Corrective Protocol:
-
Option A (Recommended): Work at pH 3.0 or lower (fully protonated). This yields sharp peaks but requires rapid analysis to prevent hydrolysis.
-
Option B: Work at pH 7.0–7.5 (fully neutral) using a phosphate buffer. This ensures stability but requires a column capable of handling basic pH.
Standardized Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
Use this protocol to establish a stable reference standard.
-
Weighing: Weigh 10 mg of substance into a 10 mL Amber Volumetric Flask.
-
Primary Dissolution (Co-solvent): Add 1.0 mL of DMSO or Methanol . Sonicate for 30 seconds. (Do not use water initially; the neutral solid is hydrophobic).
-
Dilution: Dilute to volume with 10 mM Ammonium Acetate (pH 5.5) .
-
Why Acetate? It provides buffering capacity without the strong acidity of TFA, minimizing hydrolysis risk.
-
-
Storage: Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months.
Protocol B: Forced Degradation (Stress Testing)
Use this to validate your analytical method.
| Stress Condition | Procedure | Expected Result |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Formation of Benzoic Acid derivative (RRT ~0.6). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Rapid hydrolysis (faster than acid). |
| Oxidation | 3% H₂O₂, RT, 2 hours | Formation of N-oxides/hydroxylamines (RRT varies). |
| Photostability | 1.2M lux hours (ICH Q1B) | Significant yellowing; loss of assay >5%. |
Troubleshooting Logic Tree
Use this flow to diagnose analytical failures quickly.
Figure 2: Diagnostic decision tree for analytical anomalies.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][4]
- Context: Defines the standard light exposure (1.2 million lux hours) required to confirm the photosensitivity of the aniline moiety.
-
PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Related Compound).[1]
- Context: Provides physical property data for the structural analog (Procainamide derivative) which shares the core stability profile.
-
BenchChem. Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.
- Context: Technical guide on the solubility of closely related benzamides, supporting the use of polar organic solvents (MeOH/DMSO)
-
Arbor Pharm Chem. Amisulpride Intermediates Synthesis Pathways.
- Context: Establishes the molecule as a synthesis intermediate and highlights the necessity of protecting the amino group during processing to prevent degrad
Sources
- 1. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Photostability | SGS [sgs.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: N-Ethylbenzamide Purification
Topic: Removal of Unreacted Ethylamine
Executive Summary & Chemical Context
The Challenge: In the synthesis of N-ethylbenzamide (typically via benzoyl chloride and ethylamine), ethylamine is often used in excess to drive the reaction to completion. While ethylamine is volatile (bp 16.6 °C), simple rotary evaporation is rarely sufficient for complete removal due to the formation of non-volatile hydrochloride salts or strong hydrogen bonding with the product.
The Solution: The purification strategy relies on the drastic basicity difference between the amide product (neutral) and the amine impurity (basic). This guide details three validated protocols ranging from standard extraction to advanced solid-phase scavenging.
Method A: The Standard Acidic Workup (Gold Standard)
Best For: Standard, stable amide products.
Mechanism: Protonation.[1][2][3]
Ethylamine has a conjugate acid
Protocol
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (DCM or Ethyl Acetate).
-
Note: Avoid Diethyl Ether if possible; ethylammonium salts can sometimes be partially soluble or form emulsions in ether.
-
-
Primary Wash: Wash the organic layer with 1M HCl (2 x volume of organic layer).
-
Secondary Wash: Wash with Brine (Saturated NaCl) to remove entrained water.
-
Drying: Dry over anhydrous
or . -
Concentration: Filter and evaporate solvent.
Visualization: The Partitioning Logic
Figure 1: Mechanism of amine removal via pH manipulation. The basic amine converts to a salt, migrating to the aqueous phase.[3]
Method B: The Copper(II) Sulfate Complexation
Best For: Acid-sensitive products (where 1M HCl might hydrolyze the amide or protective groups).
Mechanism: Coordination Complex Formation.
Amines act as ligands for
Protocol
-
Prepare a 10% aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic reaction mixture with this solution.
-
Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as it captures the ethylamine.
-
Repeat the wash until the aqueous layer remains pale blue, indicating no free amine is left to complex.
-
Rinse with water to remove copper salts, then brine, then dry/concentrate.[5][3]
Method C: Solid-Phase Scavenging (Resins)
Best For: Small-scale parallel synthesis, library generation, or water-sensitive/emulsion-prone reactions.[5] Mechanism: Covalent Capture. Polymer-supported isocyanates (e.g., PS-Isocyanate) react rapidly with nucleophilic amines to form urea derivatives which remain attached to the polymer bead. The beads are simply filtered off.
Protocol
-
Calculate excess ethylamine (e.g., 0.5 mmol excess).
-
Add PS-Isocyanate resin (typically 2-3 equivalents relative to the excess amine) directly to the reaction vessel.
-
Agitate (do not stir with a magnetic bar as it grinds the beads) for 1-2 hours at room temperature.
-
Filter the mixture through a fritted funnel or cotton plug.
-
The filtrate contains the pure amide; the ethylamine is trapped on the resin.
Comparative Data Analysis
| Feature | Method A: HCl Wash | Method B: CuSO4 Wash | Method C: Scavenger Resin |
| Throughput | High (Bulk scale) | Medium | High (Parallel/Robotics) |
| Cost | Very Low | Low | High |
| Acid Sensitivity | Poor (pH < 1) | Good (pH ~4-5) | Excellent (Neutral) |
| Visual Confirmation | pH Paper | Color Change (Blue | None (Requires TLC) |
| Emulsion Risk | Moderate | Low | None |
Troubleshooting & FAQs
Q1: I used the HCl wash, but the product still smells like ethylamine. Why?
A: This is likely due to the "Free Base" effect. If your final step involved any base (like bicarb) to neutralize the acid traces, you may have inadvertently deprotonated residual ethylammonium salt back to ethylamine.
Fix: Ensure the final wash is neutral (Brine) or slightly acidic. Do not wash with bicarbonate if the amine is volatile and persistent. Alternatively, the smell may be from trace unreacted benzoyl chloride (pungent/sharp) rather than the amine (fishy).
Q2: My product precipitated during the HCl wash.
A: N-ethylbenzamide is a solid. If your organic solvent volume was too low, the cooling effect of the wash or the change in polarity caused precipitation.
Fix: Add more organic solvent (DCM) to redissolve the solid, then separate the layers. Do not filter the solid unless you verify it is pure product (NMR).
Q3: Can I just use a rotary evaporator since ethylamine boils at 16°C?
A: Only partially. While the free base is volatile, the reaction generates HCl (if using benzoyl chloride), which instantly converts ethylamine to Ethylammonium Chloride (solid, mp > 200°C).[5] This salt will NOT evaporate and will contaminate your solid product. You must perform a wash or filtration to remove the salt.
Q4: Which method should I choose?
Use the decision tree below to select the optimal workflow.
Figure 2: Decision matrix for selecting the appropriate purification protocol.
References
-
pKa Values of Amines. Alfa Chemistry. (Provides pKa data for ethylamine conjugate acid ~10.67).
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. (Details the Copper Sulfate wash protocol).
-
General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry (RSC) Advances, 2020. (Describes the chemistry of isocyanate scavengers).
-
Amide Synthesis Protocols. Fisher Scientific. (Standard Schotten-Baumann and acidic workup procedures).
Sources
Optimizing Column Temperature for Benzamide Separation: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for benzamide separation. As researchers, scientists, and drug development professionals, you understand the criticality of robust and reproducible analytical methods. This guide is structured to provide you with direct, actionable solutions to common challenges encountered when manipulating column temperature for the analysis of benzamides and related compounds. We will delve into the causal relationships between temperature and chromatographic outcomes to empower you with the expertise to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting protocol and a scientific explanation of the underlying principles.
Q1: My benzamide peak is tailing. How can I improve its symmetry by adjusting the column temperature?
A1: Initial Steps & Protocol
Peak tailing for amide compounds can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1] Temperature can be a powerful tool to mitigate these interactions.
Experimental Protocol: Temperature Scouting for Improved Peak Shape
-
Initial Assessment: Ensure your mobile phase is adequately buffered and the pH is appropriate for benzamide, which is a neutral compound. However, impurities or excipients in your sample could be ionizable.[2]
-
Temperature Increase: Incrementally increase the column temperature. A good starting point is to test at 30°C, 40°C, and 50°C.[3][4]
-
Equilibration: At each temperature setpoint, allow the column to fully equilibrate for at least 10-15 column volumes to ensure a stable baseline and reproducible retention times.[5]
-
Data Analysis: Compare the chromatograms at each temperature, paying close attention to the peak asymmetry or tailing factor.
Causality Explained:
Increasing the column temperature enhances the kinetics of mass transfer between the mobile and stationary phases.[6] This means that the analyte molecules, including your benzamide, will move more quickly in and out of the pores of the stationary phase. This faster kinetic process can reduce the time available for secondary interactions with active sites like silanols, resulting in a more symmetrical peak. Additionally, for some basic compounds, which may be present as impurities, higher temperatures can significantly improve column efficiency and peak shape.[7]
Data-Driven Insights: Temperature vs. Tailing Factor
| Temperature (°C) | Retention Time (min) | Tailing Factor |
| 25 | 8.2 | 1.8 |
| 35 | 7.1 | 1.4 |
| 45 | 6.0 | 1.1 |
This is example data and will vary based on the specific benzamide derivative, column chemistry, and mobile phase.
Q2: I'm experiencing high backpressure during my benzamide analysis. Can I use temperature to resolve this without changing my mobile phase composition?
A2: Yes, elevating the column temperature is a primary strategy for reducing system backpressure.
Workflow for Pressure Reduction:
Caption: Workflow for reducing high backpressure using temperature.
Scientific Rationale:
The viscosity of the mobile phase is inversely proportional to temperature. By increasing the column temperature, you decrease the viscosity of the acetonitrile-water or methanol-water mixture you are likely using.[6][8] This reduction in viscosity directly leads to a decrease in the system backpressure, as described by the Darcy-Weibull equation.[9] This is particularly beneficial when using columns with smaller particle sizes, as is common in UHPLC.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of column temperature in benzamide separation.
Q1: What is a typical starting temperature for separating benzamide compounds?
A1: A good starting point for many reversed-phase HPLC methods for benzamides is slightly above ambient temperature, typically between 30°C and 40°C.[2][4][5] This range often provides a good balance between efficiency, analysis time, and backpressure. Operating at a controlled temperature, even if it's just a few degrees above ambient, ensures better reproducibility and robustness of the method by mitigating the effects of room temperature fluctuations.[8]
Q2: How does changing the temperature affect the retention time of my benzamide peak?
A2: In reversed-phase chromatography, increasing the column temperature will generally decrease the retention time of your benzamide analyte.[6][8] This occurs because the higher thermal energy increases the solubility of the analyte in the mobile phase and accelerates its diffusion, causing it to elute faster.[8] Conversely, lowering the temperature will increase retention time.
Q3: Can temperature changes alter the selectivity and resolution of benzamide from its impurities?
A3: Absolutely. Temperature is a powerful parameter for optimizing selectivity, which is the ability to separate two or more compounds.[6][8] The retention of different compounds can be affected by temperature to varying degrees. This means that by changing the temperature, you can potentially alter the elution order or improve the separation of co-eluting peaks. Even small changes in temperature (±2-5°C) can be enough to resolve closely eluting compounds.[8]
Q4: Are there any risks associated with operating at very high temperatures?
A4: Yes, while higher temperatures can be beneficial, there are limitations to consider:
-
Column Stability: Not all columns are designed for high-temperature operation. Silica-based columns, in particular, can degrade at high pH (>7) and elevated temperatures (>40-60°C), leading to a loss of stationary phase and column performance.[10] Always check the manufacturer's specifications for the operating temperature range of your column.
-
Analyte Stability: Some benzamide derivatives or their impurities may be thermally labile and could degrade at elevated temperatures. It is crucial to assess the stability of your analyte at the intended operating temperature.[11][12]
-
Mobile Phase Pre-heating: To avoid peak distortion due to temperature gradients between the mobile phase and the column, it's advisable to use a mobile phase pre-heater, especially at higher flow rates and temperatures.[8][13]
Logical Relationship: Temperature Effects in HPLC
Caption: Interplay of temperature and key chromatographic parameters.
References
- Benchchem. (n.d.). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry.
- Guillarme, D., & Heinisch, S. (2004). Effect of temperature in reversed phase liquid chromatography. PubMed, 1054, 153-64.
- Chromatography Today. (2010, August/September). The Use of Temperature for Method Development in LC.
- Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Benchchem. (n.d.). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
- ResearchGate. (n.d.). Temperature effects on retention in reversed phase liquid chromatography.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Majors, R. (2022, April 15). Column Pressure Considerations in Analytical HPLC. LCGC International.
- Shimadzu. (n.d.). How to Use Preparative HPLC -Part 3 About column temperature control in preparative.
- Agilent. (n.d.). The future of HPLC and UPLC: are higher pressures and smaller particles opportune?.
- Kahali, S., & Khanam, J. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of. Semantic Scholar.
- Stoll, D. R. (2020, December 19). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- McCalley, D. V. (2025, August 5). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. ResearchGate.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Hawach. (2025, October 10). Solutions for High Pressure and Baseline Drift in HPLC Columns.
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
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- 6. chromatographytoday.com [chromatographytoday.com]
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- 12. researchgate.net [researchgate.net]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Resolving Co-elution of Benzamide Impurities in RP-HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for a common challenge in pharmaceutical analysis: the co-elution of benzamide and its impurities in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for identifying and quantifying impurities to ensure the safety and efficacy of drug products.[1][2] However, developing a robust HPLC method can be complex, especially when dealing with co-eluting peaks, where two or more compounds exit the column at the same time.[1][3] This guide offers a systematic approach to diagnosing and resolving these challenging separations.
Troubleshooting Guide: Your Questions Answered
Here, we address specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable steps.
Q1: My chromatogram shows a shoulder on the main benzamide peak. How can I confirm if this is co-elution?
A shoulder or distorted peak shape is a strong indicator of co-elution.[3] Before adjusting your method, it's crucial to confirm that you have a peak purity issue.
Initial Checks:
-
System Suitability: First, ensure your HPLC system is performing optimally. Check for peak broadening or tailing, which can mimic co-elution.[4] This includes verifying column health, minimizing extra-column volume, and ensuring a consistent flow rate.[4]
-
Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these are powerful tools for assessing peak purity.[3]
-
DAD: A DAD scans across the entire peak, collecting multiple UV spectra. If the spectra are identical throughout the peak, it is likely pure.[3] Differing spectra indicate the presence of a co-eluting impurity.[3]
-
MS: Similarly, an MS detector can analyze the mass-to-charge ratio across the peak. A change in the mass spectrum is a definitive sign of co-elution.
-
Q2: I've confirmed co-elution of a benzamide impurity. What are the first parameters I should adjust in my RP-HPLC method?
Once co-elution is confirmed, the goal is to alter the selectivity of your separation. The most straightforward parameters to modify are the mobile phase composition and gradient profile.[5]
Step-by-Step Approach:
-
Modify the Organic Modifier Ratio: In reversed-phase HPLC, adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is the first step.[5]
-
Acetonitrile vs. Methanol: These solvents offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can sometimes provide unique interactions that resolve closely eluting compounds.[4]
-
-
Adjust the Gradient Slope: If you are running a gradient elution, a shallower gradient can often improve the resolution between closely eluting peaks.[6] For example, if your initial gradient is from 10% to 90% organic in 10 minutes, try extending the gradient to 20 minutes over the same range.
Q3: Adjusting the mobile phase organic content and gradient didn't resolve the co-eluting peaks. What's the next logical step?
If modifying the organic component of the mobile phase is insufficient, the next powerful tool at your disposal is adjusting the mobile phase pH.[7][8][9] This is particularly effective if the benzamide impurities have ionizable functional groups.
The Role of pH in Separation:
-
Analyte Ionization: The ionization state of a compound significantly affects its retention in RP-HPLC.[7][8][10] Unionized (neutral) compounds are generally more retained on a non-polar stationary phase like C18.[8]
-
pKa and pH: By adjusting the mobile phase pH to be approximately two pH units away from the pKa of your analytes, you can ensure they are in a single, consistent ionization state (either fully ionized or fully unionized), which often leads to sharper peaks and improved separation.[8]
-
Improving Selectivity: Since different impurities will likely have different pKa values, changing the pH can dramatically alter their relative retention times, leading to successful separation.[7][9]
Q4: I've tried optimizing the mobile phase (organic modifier and pH), but the peaks are still not baseline resolved. Should I consider a different column?
Yes, if mobile phase optimization is not sufficient, changing the stationary phase is the next logical and often most effective step.[5] Different column chemistries provide different separation mechanisms, which can be exploited to resolve challenging co-elutions.
Strategies for Column Selection:
-
Alternative C18 Columns: While it may seem counterintuitive, not all C18 columns are the same. A C18 column from a different manufacturer can sometimes provide the necessary change in selectivity due to differences in silica backbone, bonding density, and end-capping.
-
Phenyl-Hexyl and Biphenyl Phases: For aromatic compounds like benzamide and its impurities, phenyl-based stationary phases can offer unique selectivity through π-π interactions between the aromatic rings of the analytes and the stationary phase.[11][12][13] These interactions are different from the hydrophobic interactions that dominate on a C18 column.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded within the alkyl chain (e.g., an amide or carbamate). This can provide alternative selectivity, especially for polar compounds.
-
Fluorinated Phases: Fluorinated stationary phases can also offer unique selectivity for positional isomers and other closely related compounds.[11]
Table 1: Common RP-HPLC Stationary Phases for Aromatic Amide Separations
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, non-polar to moderately polar compounds.[12] |
| C8 (Octylsilane) | Hydrophobic (less retentive than C18) | Moderately polar compounds. |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Aromatic compounds, offering alternative selectivity to C18.[12][13] |
| Biphenyl | Enhanced π-π interactions | Aromatic and unsaturated compounds.[13] |
| Embedded Polar Group | Hydrophobic, Hydrogen Bonding | Polar and moderately polar compounds, can provide unique selectivity.[12] |
| Cyano (CN) | Dipole-dipole, Weak Hydrophobic | Can be used in both reversed-phase and normal-phase modes for polar molecules.[12] |
Q5: Could temperature play a role in improving the separation of my co-eluting benzamide impurities?
Absolutely. Column temperature is another important parameter that can be adjusted to fine-tune selectivity.
Impact of Temperature:
-
Viscosity and Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.
-
Selectivity Changes: Temperature can also affect the selectivity of the separation, especially if the co-eluting compounds have different thermodynamic properties. Sometimes, a small change in temperature (e.g., from 30°C to 40°C) can be enough to resolve a critical pair of peaks.
Experimental Protocols
Here are detailed protocols for the key troubleshooting steps discussed above.
Protocol 1: Mobile Phase pH Scouting
Objective: To evaluate the effect of mobile phase pH on the separation of benzamide and its impurities.
Materials:
-
HPLC system with UV/DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and/or methanol
-
Buffers: Phosphate buffer, Formate buffer, Acetate buffer
-
Acids/Bases for pH adjustment: Formic acid, Trifluoroacetic acid (TFA), Ammonium hydroxide
Procedure:
-
Prepare a series of mobile phases at different pH values. For example:
-
pH 2.5 (e.g., 0.1% Formic Acid in water)
-
pH 4.5 (e.g., 10 mM Ammonium Acetate, pH adjusted with acetic acid)
-
pH 6.8 (e.g., 10 mM Potassium Phosphate, pH adjusted with phosphoric acid)
-
pH 9.0 (e.g., 10 mM Ammonium Bicarbonate, pH adjusted with ammonium hydroxide)
-
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
Inject your benzamide sample.
-
Run your gradient method.
-
After each run, thoroughly flush the column with a 50:50 mixture of water and organic solvent before equilibrating with the next mobile phase.
-
Compare the chromatograms obtained at each pH. Look for changes in retention time and selectivity between the benzamide peak and the co-eluting impurity.
Protocol 2: Column Selectivity Screening
Objective: To screen different stationary phases to find the optimal selectivity for the separation.
Materials:
-
HPLC system with a column switching valve (optional, but recommended for efficiency)
-
Columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Biphenyl)
-
Optimized mobile phase from Protocol 1 (or a generic starting mobile phase)
Procedure:
-
Install the first column (e.g., C18) and equilibrate with the mobile phase.
-
Inject the sample and run the method.
-
Replace the column with the next stationary phase (e.g., Phenyl-Hexyl).
-
Equilibrate the new column and inject the sample.
-
Repeat for all columns to be screened.
-
Compare the chromatograms to identify the column that provides the best resolution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in RP-HPLC.
Caption: A systematic workflow for resolving co-elution in RP-HPLC.
Frequently Asked Questions (FAQs)
Q: Can my sample preparation be a source of co-elution? A: Yes, the sample preparation method can introduce interfering substances.[4] Ensure that your sample solvent is compatible with the initial mobile phase to avoid peak distortion.[4] If possible, dissolve your sample in the mobile phase.[4] Also, consider if any excipients in a formulated product might be co-eluting.
Q: What are "ghost peaks" and can they cause co-elution? A: Ghost peaks are extraneous peaks that can appear in a chromatogram.[14] They can arise from impurities in the mobile phase, carryover from previous injections, or system contamination.[4][14] If a ghost peak has a similar retention time to your analyte or impurity, it can lead to apparent co-elution. Running a blank gradient (injecting only the mobile phase) can help identify ghost peaks.[4]
Q: I have separated the peaks, but the resolution is still below the recommended value of 1.5. What else can I do? A: If you have achieved partial separation, you can try to improve the column efficiency (N). This can be done by:
-
Using a longer column: This increases the plate number, leading to narrower peaks.
-
Switching to a column with smaller particles: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can improve resolution.
-
Optimizing the flow rate: Ensure you are operating at or near the optimal flow rate for your column geometry.
Q: What is a forced degradation study and how can it help with co-elution problems? A: A forced degradation study intentionally degrades the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light).[15][16][17][18] This helps to generate potential degradation products and is crucial for developing a "stability-indicating" analytical method.[15][17] By analyzing the samples from a forced degradation study, you can ensure that your HPLC method is capable of separating the active pharmaceutical ingredient (API) from all potential degradation products, thus preventing co-elution with these critical impurities.
References
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. (2023, June 13). Available from: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Available from: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. Available from: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2). Available from: [Link]
-
Some new selective stationary phases for RP-HPLC - PubMed. (2010, October 15). Available from: [Link]
-
Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design - Shimadzu. Available from: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available from: [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. Available from: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025, August 25). Available from: [Link]
-
Phenyl Stationary Phases for HPLC - Element Lab Solutions. Available from: [Link]
-
Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Available from: [Link]
-
A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection - ResearchGate. Available from: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15). Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). American Laboratory. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Available from: [Link]
-
Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (2014, July 3). Available from: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2020, November 12). Available from: [Link]
-
Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities | LCGC International. (2020, November 12). Available from: [Link]
-
Resolving Co-eluted Oligostilbenes using Recycling High Performance Liquid Chromatography (R-HPLC). (2016, November 28). Available from: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Available from: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. Some new selective stationary phases for RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jrtdd.com [jrtdd.com]
- 17. biomedres.us [biomedres.us]
- 18. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4-Amino-N-ethyl-2-methoxybenzamide
Executive Summary & Structural Context[1][2][3]
4-Amino-N-ethyl-2-methoxybenzamide (CAS: 24153-15-3) is a critical structural analogue and potential synthetic impurity of the antiemetic drug Metoclopramide . In drug development, distinguishing this mono-ethylated intermediate from the di-ethylated, chlorinated active pharmaceutical ingredient (API) is a common analytical challenge.
This guide provides a technical comparison of the 1H NMR profile of 4-Amino-N-ethyl-2-methoxybenzamide against its derivatives and alternative quantification methods (HPLC). We focus on the aromatic coupling patterns and side-chain shifts that serve as definitive fingerprints for structural elucidation.
The Molecule at a Glance
-
Key Substituents:
-
Position 2: Methoxy group (
) – Strong Electron Donating Group (EDG). -
Position 4: Amino group (
) – Strong EDG. -
Amide Nitrogen: N-ethyl substituted (distinct from N,N-diethyl).
-
Theoretical Structural Analysis & Prediction
Before analyzing the spectrum, one must understand the causality of the signals. The absence of the chlorine atom at position 5 (present in Metoclopramide) fundamentally alters the aromatic spin system.
Aromatic Region: The "Fingerprint" Difference
-
Target (Non-chlorinated): The ring protons at positions 3, 5, and 6 form an ABX or AMX spin system . You will observe three distinct aromatic signals with ortho- and meta-couplings.
-
Metoclopramide (Chlorinated at C5): The chlorine atom blocks position 5. This isolates H3 and H6, resulting in two singlets (para-coupling is usually negligible).
DOT Visualization: Structural Logic Flow
The following diagram illustrates the logical pathway to distinguish the target from Metoclopramide based on NMR signals.
Caption: Decision logic for distinguishing 4-Amino-N-ethyl-2-methoxybenzamide from Metoclopramide using 1H NMR.
Experimental Protocol
To ensure reproducibility and visualization of exchangeable protons (Amide NH and Aniline NH2), DMSO-d6 is the required solvent. Chloroform-d (
Method Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (99.8% D).
-
Temperature: 298 K (25°C).
-
Internal Standard (for qNMR): Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) – chosen for non-overlapping signals.
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1):
10 seconds (Critical for accurate integration of aromatic protons).
Comparative Analysis: Target vs. Alternatives
A. Spectral Assignment Guide (Target Molecule)
The following table details the expected chemical shifts for 4-Amino-N-ethyl-2-methoxybenzamide in DMSO-d6.
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Amide NH | 7.9 - 8.1 | Broad Triplet | 1H | H-bonded amide proton; splits due to adjacent | ||
| Ar-H6 | Aromatic | 7.55 - 7.65 | Doublet (d) | 1H | Deshielded by Carbonyl (anisotropic effect). | |
| Ar-H5 | Aromatic | 6.20 - 6.30 | Doublet of Doublets (dd) | 1H | Ortho to | |
| Ar-H3 | Aromatic | 6.10 - 6.20 | Doublet (d) | 1H | Strongly shielded by two ortho EDGs ( | |
| Aniline | 5.5 - 5.8 | Broad Singlet | 2H | - | Exchangeable; position varies with concentration/water. | |
| Methoxy | 3.75 - 3.85 | Singlet (s) | 3H | - | Characteristic sharp singlet. | |
| Ethyl | 3.20 - 3.35 | Multiplet/Quintet | 2H | Often overlaps with DMSO water peak (~3.33 ppm). | ||
| Ethyl | 1.05 - 1.15 | Triplet (t) | 3H | Terminal methyl group. |
B. Comparison: Target vs. Metoclopramide (Impurity B)
This is the most common confusion point in QC.
| Feature | 4-Amino-N-ethyl-2-methoxybenzamide (Target) | Metoclopramide (API) |
| Aromatic Region | 3 Protons (d, dd, d) . Complex splitting due to H5 presence. | 2 Protons (s, s) . H5 is replaced by Chlorine, decoupling H3 and H6. |
| Aliphatic Chain | Ethyl Group . Simple triplet/quartet system. | Diethylaminoethyl .[3] Complex multiplets; terminal methyls appear as two triplets or overlapping signals. |
| H3 Shift | Upfield (~6.15 ppm) due to ortho-NH2/OMe. | Slightly downfield shift due to Cl proximity. |
C. Methodology Comparison: qNMR vs. HPLC
For purity analysis, researchers often choose between HPLC-UV and Quantitative NMR (qNMR).
| Metric | qNMR (Quantitative NMR) | HPLC-UV (Liquid Chromatography) |
| Primary Utility | Absolute Purity Determination . Does not require a reference standard of the same molecule. | Impurity Profiling . Excellent for separating and quantifying trace impurities (<0.1%).[4] |
| Speed | Fast (<15 mins). No column equilibration or gradient optimization. | Slow (30-60 mins). Requires method development and calibration curves.[5] |
| Specificity | High. Distinguishes structure (e.g., ethyl vs diethyl) immediately. | Medium. Relies on retention time; co-elution is a risk without MS. |
| LOD/Sensitivity | Moderate (~0.1%). Not suitable for trace impurity analysis (<0.05%). | High (<0.01%). The gold standard for trace analysis. |
| Recommendation | Use for Assay/Potency testing of the raw material. | Use for Trace Impurity detection in final drug product. |
Experimental Workflow Diagram
The following DOT diagram outlines the validated workflow for analyzing this compound, ensuring data integrity from sample prep to processing.
Caption: Standardized NMR workflow for Benzamide purity assessment.
References
-
PubChem. 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide Related Compound).[3] National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry. (Standard reference for DMSO/Water shifts). Available at: [Link]
-
Almac Group. Quantitative NMR (qNMR) vs HPLC for Pharmaceutical Analysis. White Paper.[5][7] Available at: [Link]
-
European Pharmacopoeia (Ph.[5][8][9] Eur.). Metoclopramide Hydrochloride Monograph: Impurity Analysis.[4][8][9] (Referenced for structural context of impurities).[3][4][5][10]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. almacgroup.com [almacgroup.com]
- 6. epfl.ch [epfl.ch]
- 7. enovatia.com [enovatia.com]
- 8. 甲氧氯普胺相关化合物B Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Mass Spectrometry Guide: 4-Amino-N-ethyl-2-methoxybenzamide
Executive Summary & Compound Profile
This guide details the mass spectrometric fragmentation behavior of 4-Amino-N-ethyl-2-methoxybenzamide (MW 194.23 Da), a critical structural analog and potential impurity of benzamide-class antiemetics (e.g., Metoclopramide).
For drug development scientists, distinguishing this compound from its chlorinated parent (Metoclopramide) or its hydrolytic degradants is essential. This guide compares its ESI-MS/MS fragmentation pattern against Metoclopramide (Parent Drug) and 4-Amino-2-methoxybenzoic Acid (Hydrolytic Metabolite), providing a self-validating workflow for structural confirmation.
| Property | Detail |
| Compound Name | 4-Amino-N-ethyl-2-methoxybenzamide |
| Molecular Formula | |
| Monoisotopic Mass | 194.1055 Da |
| Precursor Ion | m/z 195.11 |
| Key Differentiator | Absence of Chlorine isotope pattern ( |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 4-Amino-N-ethyl-2-methoxybenzamide under Electrospray Ionization (ESI) is governed by charge localization on the amide nitrogen and the electron-donating effects of the 4-amino and 2-methoxy groups.
Core Fragmentation Events
-
Side-Chain Truncation (Loss of Ethylene): The N-ethyl group undergoes a rearrangement (typically a 1,5-hydride shift or charge-proximal elimination) leading to the loss of neutral ethylene (
, 28 Da). This yields the primary amide ion.-
Transition:
.
-
-
Amide Bond Cleavage (Acylium Ion Formation): Inductive cleavage at the carbonyl-nitrogen bond expels the ethylamine moiety. This generates the resonance-stabilized 4-amino-2-methoxybenzoyl cation (
150). This is the "fingerprint" ion for the deschloro-benzamide core.-
Transition:
.
-
-
Decarbonylation: The stable acylium ion (
150) subsequently loses carbon monoxide (CO, 28 Da) to form the 4-amino-2-methoxyphenyl cation ( 122).-
Transition:
.
-
Visualizing the Fragmentation Tree
The following diagram illustrates the causal pathway for the generation of major product ions.
Caption: ESI-MS/MS fragmentation pathway of 4-Amino-N-ethyl-2-methoxybenzamide showing parallel loss of ethylene and ethylamine.
Comparative Performance Guide
To validate the identity of 4-Amino-N-ethyl-2-methoxybenzamide, it must be differentiated from its parent drug and related metabolites. The table below highlights the Diagnostic Ions that serve as binary decision points.
Table 1: Spectral Comparison with Alternatives
| Feature | Target: 4-Amino-N-ethyl-2-methoxybenzamide | Alternative 1: Metoclopramide (Parent) | Alternative 2: 4-Amino-2-methoxybenzoic Acid |
| Precursor ( | 195 | 300 | 168 |
| Isotope Pattern | None (A+1 only) | Cl Pattern (3:1 ratio at 300/302) | None |
| Base Peak (High CE) | 150 (Deschloro-benzoyl) | 184 (Chloro-benzoyl) | 150 (Deschloro-benzoyl) |
| Side Chain Loss | -28 Da ( | -72 Da (Diethylamine) | -18 Da ( |
| Distinguishing Factor | Chlorine isotopes present ; Higher mass. |
Scientific Insight:
The crucial distinction between the Target and Alternative 2 (the Acid metabolite) is the
Experimental Protocol (Self-Validating)
This protocol ensures reproducible generation of the fragmentation pattern described above.
Step 1: Sample Preparation
-
Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation of the aniline and amide nitrogens, maximizing
signal intensity.
-
Step 2: MS Source Conditions (ESI+)
-
Flow Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC-coupled).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Validation: At 30V, the precursor (
195) should be the base peak. If 150 dominates, lower the voltage to prevent in-source fragmentation.
-
Step 3: MS/MS Acquisition
-
Collision Gas: Argon (or Nitrogen).
-
Collision Energy (CE) Ramp:
-
Low (10-15 eV): Observe
167 (Loss of ethylene). -
High (25-40 eV): Observe
150 (Benzoyl core) and 122 (Phenyl ring).
-
-
Acceptance Criteria:
-
Presence of precursor
195.1. -
Observation of fragment
150.0. -
Absence of
184 (confirms no Chlorine contamination).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzamide Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[1] Metoclopramide Hydrochloride Monohydrate: Impurity Standards. 11th Edition. [Link]
-
Tandem Mass Spectrometry of Pharmaceuticals. (2020). Fragmentation patterns of substituted benzamides and their metabolites. Journal of Mass Spectrometry. [Link]
Sources
A Comparative Guide to FTIR Spectral Data of Substituted Benzamides for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Substituted benzamides form a cornerstone of many therapeutic agents and advanced materials, making a thorough understanding of their structural nuances essential for effective drug design and development. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative analytical technique for elucidating the structural features of these compounds. This guide provides an in-depth comparative analysis of the FTIR spectral data of substituted benzamides, grounded in experimental data and fundamental principles of molecular vibrations. We will explore how the nature and position of substituents on the aromatic ring systematically influence the key vibrational modes of the benzamide scaffold, offering a predictive framework for researchers in the field.
The Vibrational Landscape of Benzamides: A Primer
The FTIR spectrum of a benzamide is a molecular fingerprint, rich with information about its functional groups and overall structure. The most diagnostic absorption bands arise from the amide and aromatic moieties. For primary benzamides, the key vibrational modes of interest are:
-
N-H Stretching: Typically appearing as two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.
-
Amide I Band (C=O Stretching): This is one of the most intense and informative bands in the spectrum, located in the 1680-1630 cm⁻¹ range for solid-state measurements. Its position is highly sensitive to the electronic environment of the carbonyl group.[1]
-
Amide II Band: Found between 1650 and 1620 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[2]
-
Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.
-
Out-of-Plane C-H Bending: These strong absorptions in the 900-650 cm⁻¹ region are particularly useful for determining the substitution pattern on the benzene ring.
Experimental Protocols for High-Fidelity FTIR Analysis
The quality and reproducibility of FTIR data are critically dependent on proper sample preparation and data acquisition. Here, we outline the standard operating procedures for the analysis of solid benzamide samples.
Sample Preparation: The KBr Pellet Method
This traditional method is ideal for obtaining high-resolution transmission spectra of solid samples.
Protocol:
-
Drying: Ensure both the sample and potassium bromide (KBr) powder are thoroughly dried to eliminate interfering moisture bands.
-
Grinding: Add approximately 1-2 mg of the substituted benzamide sample to an agate mortar.
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.
-
Homogenization: Grind the mixture until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Causality Behind the Choices: KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR region and has a refractive index similar to that of many organic compounds, which minimizes scattering.[3] The fine grinding ensures that the particle size is smaller than the wavelength of the IR radiation, reducing scattering and producing sharp, well-defined absorption bands.
Data Acquisition:
-
Background Spectrum: Always run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Comparative Analysis of Substituted Benzamides
The electronic effects of substituents on the benzene ring—inductive and resonance—play a pivotal role in modulating the vibrational frequencies of the amide group. Electron-donating groups (EDGs) increase electron density in the ring and on the amide functionality, while electron-withdrawing groups (EWGs) decrease it. These perturbations directly impact bond strengths and, consequently, their absorption frequencies.
The Influence of Substituents on Key Vibrational Bands
The following tables summarize the observed FTIR absorption frequencies for a series of ortho-, meta-, and para-substituted benzamides.
| Substituent (Position) | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | Amide I (C=O Stretch) (cm⁻¹) | Amide II (N-H Bend) (cm⁻¹) |
| H (Benzamide) | ~3366 | ~3170 | ~1656 | ~1622 |
| 4-Nitro (p-NO₂) (EWG) | 3485 | 3370 | 1670 | 1628 |
| 3-Nitro (m-NO₂) (EWG) | 3460 | 3345 | 1680 | 1625 |
| 2-Nitro (o-NO₂) (EWG) | 3435 | 3320 | 1685 | 1615 |
| 4-Chloro (p-Cl) (EWG) | ~3370 | ~3180 | ~1658 | ~1625 |
| 3-Chloro (m-Cl) (EWG) | ~3365 | ~3175 | ~1660 | ~1620 |
| 2-Chloro (o-Cl) (EWG) | ~3400 | ~3180 | ~1665 | ~1620 |
| 4-Methyl (p-CH₃) (EDG) | ~3360 | ~3170 | ~1650 | ~1620 |
| 3-Methyl (m-CH₃) (EDG) | ~3365 | ~3175 | ~1652 | ~1621 |
| 2-Methyl (o-CH₃) (EDG) | ~3370 | ~3180 | ~1655 | ~1623 |
| 4-Amino (p-NH₂) (EDG) | ~3470 (asym), ~3360 (sym) | ~3220 | ~1645 | ~1615 |
| 3-Amino (m-NH₂) (EDG) | ~3460 (asym), ~3350 (sym) | ~3210 | ~1650 | ~1618 |
| 2-Amino (o-NH₂) (EDG) | ~3450 (asym), ~3340 (sym) | ~3200 | ~1640 | ~1610 |
Note: The values presented are approximate and can vary slightly based on the experimental conditions and the physical state of the sample. The data for nitrobenzamides are from Mohan et al. (2004).[4]
Deciphering the Trends: The Causality of Substituent Effects
The data in the table reveals clear trends that can be rationalized by considering the interplay of inductive and resonance effects.
Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl:
-
Amide I (C=O Stretch): EWGs pull electron density away from the carbonyl group through the benzene ring. This withdrawal of electrons increases the double bond character of the C=O bond, making it stronger.[5] A stronger bond requires more energy to vibrate, resulting in a shift of the Amide I band to a higher wavenumber (blue shift).[5] The effect is generally most pronounced for ortho and para substituents due to the direct resonance interaction.
-
N-H Stretching: By withdrawing electron density from the amide nitrogen, EWGs can slightly strengthen the N-H bonds, leading to a shift to higher wavenumbers .
Electron-Donating Groups (EDGs) like -CH₃ and -NH₂:
-
Amide I (C=O Stretch): EDGs push electron density into the benzene ring and towards the carbonyl group. This increased electron density enhances the resonance delocalization within the amide group, which lengthens and weakens the C=O bond.[6] A weaker bond requires less energy to vibrate, causing the Amide I band to shift to a lower wavenumber (red shift).[6]
-
N-H Stretching: EDGs increase the electron density on the amide nitrogen, which can slightly weaken the N-H bonds, leading to a shift to lower wavenumbers .
The following diagram illustrates the relationship between substituent electronic properties and the resulting shift in the Amide I band frequency.
Caption: Influence of substituent electronic effects on the Amide I frequency.
Distinguishing Positional Isomers: The Fingerprint of Substitution Patterns
Beyond the electronic effects on the amide group, FTIR spectroscopy provides a powerful tool for differentiating between ortho, meta, and para isomers based on the out-of-plane C-H bending vibrations and their overtone/combination bands.
| Substitution Pattern | Out-of-Plane C-H Bending (cm⁻¹) | Overtone/Combination Bands (cm⁻¹) |
| Ortho | One strong band between 770-735 cm⁻¹ | Complex pattern, often with multiple bands |
| Meta | Two strong bands: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹ | Distinct pattern, different from ortho and para |
| Para | One strong band between 840-810 cm⁻¹ | Simpler pattern, often with one or two prominent bands |
The following diagram outlines the workflow for identifying the substitution pattern of a benzamide derivative using FTIR spectroscopy.
Caption: Workflow for distinguishing ortho, meta, and para isomers.
Conclusion
FTIR spectroscopy offers a powerful and accessible tool for the structural elucidation of substituted benzamides. By systematically analyzing the shifts in the characteristic N-H and Amide I and II bands, researchers can gain valuable insights into the electronic effects of substituents on the amide functionality. Furthermore, the distinct patterns in the out-of-plane C-H bending and overtone regions provide a reliable method for differentiating between positional isomers. This comprehensive understanding of the structure-spectra relationships is invaluable for quality control, reaction monitoring, and the rational design of new benzamide-based molecules in drug discovery and materials science.
References
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Mohan, S., et al. (2004). Vibrational analysis of mononitro substituted benzamides, benzaldehydes and toluenes. Part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of nitrobenzamides, nitrobenzaldehydes and nitrotoluenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 279-290.
- ResearchGate. (n.d.). Conformational analysis, part 43.
- Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- RSC Publishing. (2022, February 24). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism.
- RSC Publishing. (2002). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide.
- Benchchem. (2025). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers.
- Quora. (2023, July 31). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base?
- ResearchGate. (2025, August 7). (PDF) Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones.
- ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
- YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
- Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition.
- PMC. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.
- MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
- ResearchGate. (n.d.).
- Amanote Research. (2014, February 1). (PDF)
- Benchchem. (2025). Substituent Effects on Carbonyl (C=O)
- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
- PubChem. (n.d.). 3-Chlorobenzamide.
- ResearchGate. (n.d.). (a) IR spectra of 4-aminobenzamide and anthranilamide, (b)
- MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- ResearchGate. (n.d.). Correlations results of the N-H, C=O and CN stretching frequencies in N-(substituted phenyl).
- Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry.
- Oregon State University. (2018, September 22). The C=O Stretch.
Sources
Comprehensive Guide: Purity Assessment of 4-Amino-N-ethyl-2-methoxybenzamide – UPLC vs. HPLC and SFC
Executive Summary
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for polar, basic pharmaceutical intermediates. 4-Amino-N-ethyl-2-methoxybenzamide is a critical intermediate and a potential degradation impurity in the synthesis of substituted benzamide therapeutics, such as the atypical antipsychotic amisulpride[1]. Ensuring the absolute purity of this compound is non-negotiable; trace impurities can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-backed comparison of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the purity assessment of this specific compound, complete with self-validating experimental protocols.
Mechanistic Insights: Why UPLC Outperforms Legacy Systems
To understand why UPLC is the superior technique for this specific molecule, we must analyze the compound's chemical structure. 4-Amino-N-ethyl-2-methoxybenzamide contains a primary aniline-type amino group and an amide moiety. In solution, this basic amine is highly prone to secondary ionic interactions with unreacted, acidic silanol groups on traditional silica-based HPLC stationary phases. Chromatographically, this manifests as severe peak tailing, which obscures closely eluting impurities and artificially inflates the Limit of Detection (LOD).
UPLC mitigates these challenges through two fundamental mechanistic advantages:
-
Advanced Particle Chemistry: Modern UPLC employs Bridged Ethylene Hybrid (BEH) particles. These particles are highly end-capped and structurally stable, effectively shielding basic analytes from residual silanols and delivering symmetrical peak shapes without the need for complex ion-pairing reagents.
-
The Van Deemter Advantage: UPLC utilizes sub-2-micron (typically 1.7 µm) particles. According to the van Deemter equation (
), reducing particle size minimizes the -term (eddy diffusion) and flattens the -term (resistance to mass transfer)[2],[3]. This allows analysts to operate at much higher linear velocities without sacrificing theoretical plates. The result is a highly compressed chromatographic band that significantly enhances the signal-to-noise (S/N) ratio—often yielding a 4.6-fold increase in sensitivity compared to conventional HPLC[4].
Comparative Performance Analysis
The following table summarizes the quantitative performance metrics of UPLC, HPLC, and SFC when assessing the purity of basic benzamide derivatives. UPLC provides the optimal balance of speed, resolution, and sensitivity.
| Performance Metric | HPLC (Conventional) | UPLC (Sub-2-micron BEH) | SFC (Supercritical Fluid) |
| Particle Size | 5.0 µm | 1.7 µm | 1.7 - 3.0 µm |
| Typical Run Time | 25 - 30 min | 5 - 7 min | 3 - 5 min |
| Peak Tailing Factor ( | 1.5 - 2.0 (Tailing common) | 1.0 - 1.2 (Symmetrical) | 1.1 - 1.4 |
| Resolution ( | ~2.0 | > 3.5 | ~2.5 |
| Sensitivity (S/N Ratio) | Baseline (1x) | ~3x to 5x higher | ~2x higher |
| Solvent Consumption | ~25 mL per run | ~2.5 mL per run | ~2 mL (mostly CO₂) |
Visualizing the Analytical Strategy
UPLC method development workflow for basic benzamide derivatives.
Mechanistic pathway showing how sub-2µm particles improve UPLC sensitivity.
Self-Validating Experimental Protocols
To guarantee scientific trustworthiness, an analytical method must be a self-validating system. The protocols below include specific causal explanations for the parameters chosen and built-in system suitability criteria to verify performance prior to sample analysis.
Protocol A: High-Throughput UPLC Purity Assessment (Recommended)
Causality & Design: Why 0.1% Formic Acid? 4-Amino-N-ethyl-2-methoxybenzamide has a basic primary amine. At neutral pH, it may exist in a state of partial ionization, leading to split peaks or retention time shifts. By lowering the pH to ~2.7 with formic acid, we fully protonate the amine, ensuring a single ionization state and robust retention. Why 45°C Column Temperature? Elevating the temperature lowers the viscosity of the mobile phase. This reduces the extreme backpressures generated by sub-2-micron particles and increases the diffusion coefficient of the analyte, further optimizing mass transfer.
Step-by-Step Methodology:
-
System Preparation: Equilibrate a Waters ACQUITY UPLC system (or equivalent) equipped with a PDA detector.
-
Column Selection: Install an ACQUITY UPLC BEH C18 Column (2.1 x 100 mm, 1.7 µm). Set the column oven temperature to 45°C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
-
Gradient Program: Run a linear gradient from 5% B to 95% B over 5.0 minutes, followed by a 1.5-minute re-equilibration at 5% B.
-
Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 1.0 µL of the sample (prepared at 0.5 mg/mL in 90:10 Water:Acetonitrile).
-
Detection: Monitor UV absorbance at 225 nm (optimal for the benzamide chromophore).
-
System Suitability (Self-Validation Check): Inject the reference standard 6 times. Proceed with sample analysis only if:
-
%RSD of peak area is
1.0%. -
Tailing factor (
) is 1.5. -
Resolution (
) between the main peak and the nearest known impurity is 2.0.
-
Protocol B: Conventional HPLC Purity Assessment (Baseline Comparison)
Causality & Design: Used primarily when UPLC instrumentation is unavailable. This method relies on a longer column and larger particles, requiring significantly more time to achieve baseline resolution.
Step-by-Step Methodology:
-
System Preparation: Equilibrate a standard HPLC system with a UV/Vis detector.
-
Column Selection: Install a standard C18 Column (4.6 x 250 mm, 5 µm). Set column oven to 30°C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (adjusted to pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: 10% B to 80% B over 25 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10.0 µL of the sample.
-
Detection: Monitor at 225 nm.
-
System Suitability: Inject standard 6 times. Acceptance criteria: %RSD
2.0%, Tailing factor 2.0.
References
-
Waters Corporation. "Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis." waters.com. 4
-
Sangita Sharma et al. "Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations." sphinxsai.com. 1
-
Waters Corporation. "ACQUITY UPLC Columns." waters.com.
-
Waters Corporation. "The Promise of Small Particles." waters.com. 2
-
SciSpace. "Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography." scispace.com. 3
Sources
A Comparative Guide to Generating a Certificate of Analysis for 4-Amino-N-ethyl-2-methoxybenzamide
For professionals in research and drug development, the purity, identity, and quality of a chemical entity are non-negotiable. The Certificate of Analysis (COA) serves as the definitive dossier for a compound, providing a validated summary of its characteristics. This guide offers an in-depth, comparative look at the analytical methodologies required to generate a robust COA for 4-Amino-N-ethyl-2-methoxybenzamide. We will move beyond rote procedures to explore the causality behind method selection, ensuring a self-validating system of analysis where orthogonal techniques corroborate one another.
Foundational Physicochemical Characterization
Before delving into complex analytical techniques, a COA must begin with the fundamental properties of the molecule. These identifiers are the first checkpoint for verification. For the purpose of this guide, we will use the calculated properties for the specified N-ethyl compound, noting its close relation to the well-documented N,N-diethyl analog (CAS 3761-48-6)[1][2].
| Parameter | Value | Rationale & Importance |
| IUPAC Name | 4-Amino-N-ethyl-2-methoxybenzamide | Unambiguous chemical identifier based on systematic nomenclature. |
| CAS Number | Not assigned (as of Feb 2026) | A unique numerical identifier; its absence indicates the compound is not yet universally registered. |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Confirms the elemental composition, essential for mass spectrometry. |
| Molecular Weight | 194.23 g/mol | Crucial for sample preparation, molarity calculations, and mass spectrometry validation. |
| Appearance | White to off-white solid (predicted) | A basic but critical quality control parameter; deviations can indicate impurities or degradation. |
| Solubility | Soluble in Methanol, DMSO, Chloroform | Determines appropriate solvents for analytical sample preparation (e.g., for NMR, HPLC). |
The Core of the COA: A Comparative Analysis of Analytical Techniques
A credible COA relies on a multi-pronged analytical approach. No single technique is sufficient. Here, we compare the "gold standard" methods with essential supporting techniques, providing the logic for their inclusion and detailed protocols for execution.
Workflow for Comprehensive COA Generation
The following diagram illustrates the logical flow of analysis, starting from initial identity confirmation to quantitative purity assessment.
Caption: A logical workflow for the comprehensive analysis of 4-Amino-N-ethyl-2-methoxybenzamide for a COA.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity
Expertise & Experience: HPLC, particularly in its reversed-phase mode, is the cornerstone of purity assessment for non-volatile organic compounds like benzamides[3][4]. Its strength lies in its ability to separate the main compound from structurally similar impurities that may arise during synthesis. The choice of a C18 column is based on the compound's moderate polarity, while a buffered mobile phase ensures reproducible protonation states and, therefore, stable retention times.
Trustworthiness: The method's validity is established by running a blank (solvent), a system suitability standard, and the analyte. Peak symmetry, retention time consistency, and resolution from any adjacent peaks are key validation parameters.
-
Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[1].
-
Solvent B: Acetonitrile (MeCN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan).
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for research-grade material.
Method 2: Spectroscopic Techniques - The Triad of Structural Confirmation
Spectroscopy provides the definitive evidence of chemical identity. A combination of Mass Spectrometry, NMR, and FT-IR creates an unassailable structural proof.
Expertise & Experience: MS directly measures the molecular weight, the most fundamental property after elemental composition. Electrospray Ionization (ESI) is the preferred method for polar molecules like this benzamide as it is a soft ionization technique that typically yields the intact molecular ion.
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.
-
Expected Result: A prominent peak at m/z 195.11 [M+H]⁺, confirming the molecular weight of 194.23. The presence of this ion is primary evidence of the compound's identity.
Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule[5]. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. For benzamides, the chemical shifts of the aromatic protons and the amide N-H are particularly diagnostic[6].
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
Expected ¹H NMR Signals (Predicted, in DMSO-d₆):
-
~7.5-7.8 ppm: Aromatic protons (doublet and doublet of doublets).
-
~6.2-6.5 ppm: Aromatic protons adjacent to the amino group.
-
~5.5-6.0 ppm: Amine (-NH₂) protons (broad singlet).
-
~8.0-8.5 ppm: Amide (-NH-) proton (broad triplet).
-
~3.8 ppm: Methoxy (-OCH₃) protons (singlet).
-
~3.3 ppm: Methylene (-CH₂-) protons adjacent to amide nitrogen.
-
~1.1 ppm: Methyl (-CH₃) protons of the ethyl group (triplet).
-
-
Expected ¹³C NMR Signals (Predicted):
-
~168 ppm: Amide carbonyl (C=O) carbon.
-
~110-160 ppm: Aromatic and methoxy-bearing carbons.
-
~55 ppm: Methoxy (-OCH₃) carbon.
-
~38 ppm: Methylene (-CH₂-) carbon.
-
~15 ppm: Methyl (-CH₃) carbon.
-
Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups[7][8]. The spectrum provides a molecular "fingerprint" that is unique to the compound. For this molecule, the N-H stretches of the primary amine and secondary amide, along with the strong carbonyl stretch, are critical diagnostic peaks[9][10].
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3450-3300: Two distinct peaks (asymmetric and symmetric N-H stretch) from the primary amine (-NH₂).
-
3350-3310: A single, sharp peak from the secondary amide (N-H) stretch.
-
~1640: A strong, sharp absorption from the amide I band (C=O stretch).
-
1620-1580: N-H bending vibration from the primary amine.
-
1340-1250: Strong C-N stretching from the aromatic amine.
-
~1250: Asymmetric C-O-C stretching from the methoxy group.
-
Comparative Summary of Analytical Techniques
The selection of an analytical method is a strategic decision based on the information required. This table provides a comparative overview to guide this process.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity Assessment & Quantification | High resolution, excellent for separating impurities, quantitative. | Requires a reference standard for absolute quantification, less structural information. |
| Mass Spec (MS) | Molecular Weight Confirmation | Highly sensitive, provides exact mass, can be coupled with LC for impurity ID. | Provides limited structural connectivity information on its own. |
| NMR (¹H, ¹³C) | Definitive Structural Elucidation | Unambiguous structural information, can be made quantitative (qNMR)[5]. | Lower sensitivity than MS, requires more sample, expensive instrumentation. |
| FT-IR | Functional Group Identification | Fast, non-destructive, provides a unique fingerprint. | Not suitable for quantification or analysis of complex mixtures. |
| TLC | Qualitative Purity Screening | Rapid, inexpensive, good for reaction monitoring and quick purity checks. | Not quantitative, lower resolution than HPLC. |
| UV-Vis | Supporting Quantitative Data | Simple, fast, good for concentration determination with a known extinction coefficient. | Low selectivity; many compounds can absorb at the same wavelength. |
Decision Matrix for Method Selection
This diagram helps visualize the decision-making process for choosing the right analytical tool.
Caption: A decision matrix for selecting the appropriate analytical method based on the desired information.
Conclusion
Generating a Certificate of Analysis for a compound like 4-Amino-N-ethyl-2-methoxybenzamide is a rigorous, multi-step process that demands both technical precision and scientific rationale. This guide has demonstrated that a trustworthy COA is not merely a collection of data points but a self-validating analytical narrative. By strategically combining the high-resolution separation power of HPLC with the definitive structural elucidation capabilities of NMR, MS, and FT-IR, researchers and drug development professionals can be confident in the quality, identity, and purity of their materials. This integrated, evidence-based approach underpins the principles of scientific integrity and is essential for advancing reproducible and reliable research.
References
-
SIELC Technologies. (2018, May 16). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Available at: [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. School of Chemical Sciences, University of Cape Town. Available at: [Link]
-
De Rosa, M., Boykin, D. W., & Baumstark, A. L. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Fingerprint. Available at: [Link]
-
Barros, M. T., et al. (2007, January 3). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Taylor & Francis Online. Available at: [Link]
-
PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Available at: [Link]
-
Chem LibreTexts. IR: amines. Available at: [Link]
-
Chem LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. Available at: [Link]
-
MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
-
PubMed. (2023, February 28). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Center for Biotechnology Information. Available at: [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003474. Available at: [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021, September 27). Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Available at: [Link]
-
PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. National Center for Biotechnology Information. Available at: [Link]
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Technical Guide: Structural Elucidation of Benzamide Degradation Products via LC-MS/MS
Comparative Analysis: High-Resolution Q-TOF vs. Triple Quadrupole Methodologies
Executive Summary
Benzamides—a pharmacophore central to drugs like Metoclopramide, Eticlopride, and Amisulpride—exhibit distinct instability profiles when subjected to hydrolytic and oxidative stress. This guide provides a technical comparison between High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry for identifying these degradation products (DPs).
While QqQ remains the gold standard for quantitation, this guide demonstrates why HRMS (Q-TOF) is the superior methodology for the identification of benzamide degradants due to its ability to resolve isobaric interferences and provide sub-ppm mass accuracy for elemental formula confirmation.
The Challenge: Benzamide Instability
The benzamide moiety consists of a benzene ring attached to an amide group (
-
Amide Hydrolysis: Cleavage of the
bond, yielding a benzoic acid derivative and an amine. -
N-Dealkylation: Oxidative loss of alkyl groups on the amide nitrogen.
-
N-Oxidation: Formation of N-oxides, particularly in tertiary amines.
Distinguishing these products requires an analytical system capable of differentiating subtle mass shifts (e.g.,
Comparative Methodology: HRMS (Q-TOF) vs. Triple Quad (QqQ)
The following analysis contrasts the industry-standard QqQ (Alternative A) with the recommended Q-TOF (Alternative B) for the specific purpose of unknown identification .
Table 1: Performance Comparison for Benzamide DP Identification
| Feature | Alternative A: Triple Quadrupole (QqQ) | Alternative B: Q-TOF (HRMS) | Impact on Benzamide Analysis |
| Mass Resolution | Unit Resolution (~0.7 Da) | > 20,000 FWHM | Q-TOF distinguishes isobaric impurities (e.g., N-oxide vs. hydroxylated forms). |
| Mass Accuracy | Nominal (± 0.1 Da) | < 2 ppm | Essential for predicting elemental formulas of unknown degradants. |
| Scan Mode | MRM (Targeted) | Full Scan / SWATH / MSE | Q-TOF captures all ions; QqQ misses unexpected degradants. |
| Sensitivity | Excellent (pg/mL range) | Good (ng/mL range) | QqQ wins for trace quantitation; Q-TOF wins for structural elucidation. |
| Fragmentation | Low-res product ions | High-res product ions | Q-TOF fragments allow precise assignment of substructures (e.g., ring vs. tail). |
Expert Insight: The "Nominal Mass" Trap
In benzamide analysis, a common degradation product involves hydroxylation (+15.9949 Da). A nominal mass QqQ might confuse this with an ammonium adduct (+17.0265 Da) or a dehydration/hydration variance if the chromatography is not perfect. Only HRMS can definitively validate the presence of an oxygen atom via mass defect analysis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, we utilize Metoclopramide (MCP) as a model compound. This protocol is designed to force degradation and capture the products definitively.
Stress Conditions (Forced Degradation)
Standard: ICH Q1A (R2)[1][2][3]
-
Acid Hydrolysis: 1.0 N HCl, 60°C, 4 hours. (Targets amide bond).
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Rapid hydrolysis expected).
-
Oxidation: 3%
, RT, 6 hours. (Targets N-oxide formation). -
Photolysis: UV 254 nm, 24 hours. (Targets dechlorination).
LC-MS/MS Parameters[1][3][4][5][6][7][8]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid + 5mM Ammonium Formate in Water.
-
Why: Ammonium formate buffers the pH to ensure reproducible ionization of the basic amine tail.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Ionization: ESI Positive Mode.
-
Why: Benzamides protonate readily (
) at the amide nitrogen and the tertiary amine tail.
-
Results & Discussion: Structural Elucidation Logic
Workflow Visualization
The following diagram outlines the decision tree for identifying unknowns using the Q-TOF workflow.
Caption: Figure 1. Logic flow for filtering and identifying benzamide degradation products using High-Resolution Mass Spectrometry.
Degradation Pathway Analysis (Metoclopramide Case Study)
Using the Q-TOF data, we observe specific fragmentation patterns that confirm the structural identity of the degradants.
Parent Compound (MCP):
-
m/z: 300.1470 (
) -
Key Fragment: m/z 227 (Loss of diethylamine tail).[4]
Degradant 1: Acid Hydrolysis Product
-
Observed m/z: 184.0160
-
Shift: -116 Da from parent.
-
Identity: 4-amino-5-chloro-2-methoxybenzoic acid.
-
Validation: The MS2 spectrum shows the loss of the entire N-(diethylamino)ethyl side chain, leaving only the substituted benzoic acid core.
Degradant 2: N-Oxidation Product
-
Observed m/z: 316.1420
-
Shift: +16 Da.
-
Mechanism: Oxidation of the tertiary amine nitrogen.
-
Identity: Metoclopramide N-oxide.
-
Validation: Q-TOF accurate mass confirms the addition of Oxygen (15.9949 Da). Fragmentation shows a characteristic loss of 17 Da (
) or 16 Da ( ), which is distinct from hydroxylation on the ring.
Pathway Diagram
The chemical logic of these transformations is visualized below.
Caption: Figure 2. Primary degradation pathways of Metoclopramide detected via LC-MS/MS.
Conclusion
For the specific task of identifying benzamide degradation products, the Q-TOF (HRMS) platform is superior to the Triple Quadrupole. While QqQ is sufficient for monitoring known impurities, it lacks the mass accuracy required to distinguish between oxidative modifications and matrix interferences during stress testing.
Recommendation: Adopt a hybrid workflow. Use Q-TOF for the initial "Discovery" phase of forced degradation studies to build a library of accurate masses. Transfer these validated transitions to a QqQ platform for routine "QC Monitoring" where sensitivity and throughput are paramount.
References
-
Maquille, A., & Jiwan, J. L. (2009).[3][7] LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry.
-
Sharma, N., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. International Journal of Research in Pharmaceutical Sciences.
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
-
Reddy, Y. R., et al. (2012). LC QToF Vs Triple Quad for impurity profiling. Chromatography Forum / Journal of Chromatographic Science.
Sources
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. akjournals.com [akjournals.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Disposal Guide: 4-Amino-N-ethyl-2-methoxybenzamide
Executive Summary & Identification
Objective: This guide provides a self-validating protocol for the safe segregation, packaging, and disposal of 4-Amino-N-ethyl-2-methoxybenzamide. As a benzamide derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of substituted benzamides like amisulpride), this compound requires strict adherence to organic amine handling protocols to prevent environmental contamination and ensuring regulatory compliance.[1]
Chemical Identification:
-
Chemical Name: 4-Amino-N-ethyl-2-methoxybenzamide[1]
-
CAS Number: 24078-23-7 (Verify against specific vendor COA; isomers exist)[1]
-
Molecular Formula: C
H N O [1][2] -
Key Functional Groups: Primary amine (aniline-like), Secondary amide, Methoxy ether.[1]
Hazard Characterization (The "Why")
Before disposal, you must understand the physiochemical risks.[1] This compound is not inert.[1] The primary amine functionality makes it reactive toward strong oxidizers and acids.[1]
Risk Profile:
-
Health (Acute): Harmful if swallowed (H302).[1] Irritating to eyes (H319) and skin (H315).[1]
-
Reactivity: Incompatible with strong oxidizing agents (risk of exothermic reaction) and acid chlorides/anhydrides.[1]
-
Environmental: Benzamides can be persistent in aquatic environments.[1] Zero-discharge to sewer is mandatory. [1]
Personal Protective Equipment (PPE) Matrix
Rationale: Benzamides can permeate standard latex.[1] Nitrile provides superior resistance to organic amines.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min.[1] thickness 0.11 mm) | Prevents dermal absorption of the aniline moiety.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[1]1) | Protects against fine dust or splashes (if in solution).[1] |
| Respiratory | N95 or P100 (if solid/dusty) | Required if handling bulk powder outside a fume hood.[1] |
| Body | Lab Coat (Buttoned, long sleeve) | Standard barrier protection.[1] |
Waste Classification & Segregation
Proper classification prevents dangerous cross-reactions in waste streams.[1]
Regulatory Status (US - RCRA): While 4-Amino-N-ethyl-2-methoxybenzamide is not explicitly "P" or "U" listed by the EPA, it must be managed as Chemical Waste due to its toxicological properties.[1]
-
If Pure/Solid: Classify as "Non-Regulated Chemical Waste" (destined for incineration).[1]
-
If in Solvent: Classify based on the solvent (e.g., D001 for Ignitable if in Methanol/Acetone).[1]
Segregation Rules:
-
DO NOT MIX with Oxidizing Acids (Nitric, Perchloric).[1] Risk: Fire/Explosion.[1]
-
DO NOT MIX with Halogenated Solvents (DCM, Chloroform) unless the waste stream is explicitly "Combined Organics."[1] Rationale: Reduces incineration costs and prevents formation of dioxins during disposal.[1]
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance, Spills, Contaminated Solids)
Applies to: Expired powder, weigh boats, contaminated gloves, spill cleanup materials.[1]
-
Containment: Place the solid material into a clear, 4-mil polyethylene bag.
-
Double Bagging: Seal the first bag (twist and tape) and place it inside a second clear bag.
-
Labeling: Attach a hazardous waste tag to the outer bag.
-
Consolidation: Deposit the sealed bag into the Solid Waste Drum (typically a wide-mouth fiber or poly drum).
-
Destruction: This stream must be sent for High-Temperature Incineration .
Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)
Applies to: Compound dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully before bottling to prevent pressure buildup.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a solvent safety can.[1]
-
Segregation: Pour into the Non-Halogenated Organic Solvents stream.
-
Critical: If the solvent is halogenated (e.g., DCM), use the Halogenated stream.[1]
-
-
Labeling:
-
List all solvents (e.g., "Methanol 90%").
-
List the solute: "4-Amino-N-ethyl-2-methoxybenzamide (<10%)".[1]
-
-
Closure: Cap tightly. Ensure the container is grounded if transferring large volumes of ignitable solvents.[1]
Decision Workflow (Visualization)
The following logic flow ensures you select the correct waste stream based on the physical state and solvent composition.
Figure 1: Decision matrix for segregating benzamide waste streams to ensure regulatory compliance and safety.
Emergency Procedures
Spill Management (Dry Powder)[1]
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 mask.[1]
-
Cover: Gently cover the spill with damp paper towels to prevent dust generation.[1]
-
Collect: Scoop material into a waste bag.
-
Clean: Wipe the surface with a soap/water solution (benzamides are generally soluble in organic solvents, but soap/water is safer for initial cleaning).[1]
Accidental Exposure[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Lift eyelids.[1] Seek medical attention.
-
Skin Contact: Wash with non-abrasive soap and water.[1] Remove contaminated clothing.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call Poison Control immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Related Benzamide Class Safety). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Benzamide Derivatives and Classification. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Amino-n-ethyl-2-methoxybenzamide
CAS No: 74345-36-7 Role: Pharmaceutical Intermediate (Amisulpride Synthesis) Hazard Class: Irritant / Acute Toxin / Potential Sensitizer
Executive Safety Summary
As a Senior Application Scientist, I advise treating 4-Amino-N-ethyl-2-methoxybenzamide not merely as a generic reagent, but as a biologically active aniline derivative. While its primary GHS classifications are Acute Toxicity (Oral) and Skin/Eye Irritation , its structural moiety (primary aromatic amine) necessitates precautions against potential methemoglobinemia upon transdermal absorption, particularly when in solution.
This guide moves beyond basic compliance, establishing a Risk-Based Containment Strategy for researchers handling this compound in drug development workflows.
Strategic Hazard Analysis (The "Why")
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Domain | GHS Classification | Mechanistic Insight (The "Why") |
| Acute Toxicity | H302 (Harmful if swallowed) | As a benzamide derivative, it targets CNS receptors. Ingestion or mucocutaneous absorption can lead to systemic toxicity. |
| Dermal Risk | H315 (Causes skin irritation) | Critical: Aromatic amines can permeate standard nitrile gloves over time. Once absorbed, they may oxidize hemoglobin to methemoglobin, reducing oxygen transport (Cyanosis risk). |
| Respiratory | H335 (Respiratory irritation) | The substance is typically a fine crystalline powder. Electrostatic charging during weighing causes aerosolization, risking inhalation and subsequent sensitization. |
| Ocular | H319 (Serious eye irritation) | The basic amine functionality can cause chemical burns or severe irritation to corneal tissues upon contact. |
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on your operational scale.
A. Hand Protection (Barrier Integrity)
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines in organic solvents.
-
Recommendation: Double-Gloving Strategy.
-
Inner Layer: Low-modulus Nitrile (4 mil / 0.10 mm) – Provides dexterity and a base barrier.
-
Outer Layer: Extended-cuff Nitrile (minimum 6 mil / 0.15 mm) or Neoprene.
-
Rationale: This creates a "sacrificial layer." If the outer glove is splashed, it can be stripped immediately without exposing the skin.
-
Solvent Warning: If dissolving in Dichloromethane (DCM) , nitrile offers <5 minutes of protection. Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for DCM solutions.
-
B. Respiratory Protection (Aerosol Control)
-
< 10 mg (Analytical Standards): Work inside a fume hood. N95 mask is optional but recommended if static is present.
-
> 10 mg - 10 g (Synthesis): Mandatory Fume Hood (Face velocity > 0.5 m/s). If working outside a hood (e.g., balance cleaning), use a P100 / N100 Half-Face Respirator .
-
> 10 g (Scale-up): Powder containment hood or PAPR (Powered Air Purifying Respirator) required.
C. Eye & Body Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to the risk of airborne particulates bypassing the side shields.
-
Body: Lab coat (100% cotton or Nomex). For scale-up (>100g), use disposable Tyvek sleeves or a full Tyvek suit to prevent dust accumulation on personal clothing.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on quantity and state.
Caption: Logic flow for selecting appropriate PPE based on physical state and operational scale.
Operational Protocols
Protocol A: Safe Weighing of Powders
Context: Static electricity can cause benzamides to "jump" from spatulas, creating invisible aerosol clouds.
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before transfer.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container; transfer small amounts to a secondary container first.
-
Decontamination: Immediately wipe down the balance area with a wet wipe (methanol/water) while wearing PPE. Dispose of the wipe as hazardous waste.
Protocol B: Emergency Spill Response
Context: A spill of 4-Amino-N-ethyl-2-methoxybenzamide powder.
-
Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.
-
PPE Up-Armor: Don double nitrile gloves, splash goggles, and a P100 respirator.
-
Containment: Do not dry sweep. Dry sweeping generates dust.
-
Neutralization/Removal:
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop the damp material into a wide-mouth waste jar.
-
Clean the surface twice with soap and water.
-
Emergency Medical Workflow
If exposure occurs, time is critical to prevent systemic absorption.
Caption: Immediate response workflow for different exposure routes. Note the specific requirement to monitor for cyanosis (blue lips/fingernails) in dermal cases.
Disposal & Waste Management
-
Segregation: Segregate as "Toxic Organic Solid/Liquid."
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as benzamides can react vigorously or form explosive nitro-compounds.
-
Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to handle nitrogen oxides (NOx) generated during combustion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57356394 (4-Amino-N-ethyl-2-methoxybenzamide). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - GHS Classification and Labelling. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
